Product packaging for Pkr-IN-C51(Cat. No.:)

Pkr-IN-C51

Número de catálogo: B11932329
Peso molecular: 367.4 g/mol
Clave InChI: IDAWNFCAFDXMER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pkr-IN-C51 is a useful research compound. Its molecular formula is C23H21N5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21N5 B11932329 Pkr-IN-C51

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C23H21N5

Peso molecular

367.4 g/mol

Nombre IUPAC

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28)

Clave InChI

IDAWNFCAFDXMER-UHFFFAOYSA-N

SMILES canónico

CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)NCCC4=CNC5=CC=CC=C54

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Protein Kinase R Inhibitor C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of Pkr-IN-C16 (commonly known as C16), a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR). It details the inhibitor's impact on key signaling pathways, summarizes quantitative data from various studies, and outlines the experimental protocols used to elucidate its function.

Introduction to Protein Kinase R (PKR)

Double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2, is a crucial serine/threonine kinase that acts as a key component of the innate immune system.[1][2] While constitutively expressed at low levels in most cells, its expression is significantly upregulated by interferons.[3] PKR is activated by various stimuli, including viral double-stranded RNA (dsRNA), bacterial lipopolysaccharide (LPS), cytokines like TNF-α and IL-1, and other cellular stressors.[4][5]

Upon activation, PKR undergoes dimerization and autophosphorylation.[6][7] Its primary and most well-characterized function is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF-2α).[2][7][8] This action leads to a global inhibition of protein synthesis, thereby impeding viral replication.[2][7] Beyond this canonical role, PKR is a central signaling hub that modulates multiple pathways, including NF-κB, p38 MAPK, JNK, and the inflammasome, influencing inflammation, apoptosis, and cell proliferation.[4][5][8][9]

Pkr-IN-C16 (C16): A Specific PKR Inhibitor

C16 is an imidazolo-oxindole compound that functions as a potent and specific ATP-binding site-directed inhibitor of PKR.[9][10] By targeting the kinase domain, C16 effectively prevents the autophosphorylation and subsequent activation of PKR, thereby blocking its downstream signaling functions.[1][11] This specificity makes C16 a valuable tool for studying the multifaceted roles of PKR and a promising therapeutic candidate for conditions where PKR overactivation is implicated, such as neurodegenerative diseases, inflammatory disorders, and certain cancers.[9][11][12][13]

Core Mechanism of Action and Downstream Effects

The primary mechanism of C16 is the direct inhibition of PKR's catalytic activity. This intervention triggers a cascade of downstream effects by modulating several critical cellular signaling pathways.

In response to stressors, activated PKR phosphorylates eIF2α, leading to a shutdown of mRNA translation.[8] C16 blocks this event, unlocking the translation blockade and restoring protein synthesis. This has been demonstrated in primary neuronal cultures and is a cornerstone of its neuroprotective effects against endoplasmic reticulum stress.[11]

PKR is a key mediator of inflammatory responses.[4] C16 exerts potent anti-inflammatory effects through two primary routes:

  • Suppression of the NF-κB Pathway: PKR can activate the IκB kinase (IKK) complex, leading to the phosphorylation of IκB, its degradation, and the subsequent nuclear translocation of NF-κB to drive the transcription of pro-inflammatory genes.[4][8] C16 prevents NF-κB activation, thereby reducing the expression of cytokines and chemokines in models of inflammation.[1][13]

  • Inhibition of Inflammasome Activation and Pyroptosis: PKR physically interacts with and is required for the activation of multiple inflammasome complexes, including NLRP3, NLRP1, NLRC4, and AIM2.[5][14] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 for secretion.[5][13] C16 significantly inhibits this process, decreasing the renal levels of key pyroptosis markers and reducing the secretion of IL-1β and IL-18 in models of sepsis-induced acute kidney injury.[13]

PKR activation is linked to apoptotic signaling.[10] C16 has demonstrated significant anti-apoptotic properties. For instance, in an excitotoxic rat model and in cell cultures stimulated with Amyloid β, C16 treatment prevents the activation of caspase-3, a key executioner of apoptosis.[10][11] This results in a marked reduction in neuronal cell death.[10][11]

In the context of cancer, C16 has been shown to block tumor cell growth and angiogenesis.[10] It achieves this by significantly decreasing the mRNA levels of several critical angiogenesis-related growth factors, including VEGF-A, VEGF-B, PDGF-A, PDGF-B, and FGF-2.[10]

Summary of Quantitative Data

The following tables summarize the quantitative effects of C16 as reported in various experimental models.

Table 1: In Vitro Efficacy of C16

Cell LineTreatment/StimulusC16 ConcentrationObserved EffectCitation
SH-SY5YAmyloid β (20 µM)1-1000 nMPrevents PKR phosphorylation and caspase-3 activation.[11]
SH-SY5YER Stress0.1 or 0.3 µMProtective against neuronal cell death.[11]
Huh7N/A500–3000 nMDecreased cell viability.[10]
Huh7N/ANot specifiedSignificantly decreased mRNA levels of VEGF-A/B, PDGF-A/B, FGF-2, EGF, and HGF.[10]

Table 2: In Vivo Efficacy of C16

Animal ModelDisease/Injury ModelC16 DosageObserved EffectCitation
RatAcute Excitotoxic Model (QA Injection)600 µg/kg47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons.[10]
RatAcute Excitotoxic Model (QA Injection)600 µg/kg97% inhibition of IL-1β level increase.[11]
MouseSepsis-Induced Acute Kidney Injury (LPS)Not specifiedEffectively inhibited renal elevation of pro-inflammatory cytokines and chemokines; prevented NF-κB activation.[13]
Neonatal RatHypoxia-Ischemia (HI) Brain InjuryNot specifiedDecreased brain infarct volume; attenuated neuronal cell apoptosis; alleviated brain cytokine mRNA expression.[1]
Nude MouseHepatocellular Carcinoma Xenograft30, 100, or 300 µg/kgDose-dependent decrease in tumor volume.[9]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental designs related to C16.

G cluster_0 PKR Activation Cascade cluster_1 Downstream Signaling dsRNA Viral dsRNA, LPS, Cytokines, Stress PKR_inactive Inactive PKR (Monomer) dsRNA->PKR_inactive Binds PKR_dimer PKR Dimerization & Autophosphorylation PKR_inactive->PKR_dimer Induces PKR_active Active p-PKR PKR_dimer->PKR_active eIF2a eIF2α PKR_active->eIF2a Phosphorylates IKK IKK Complex PKR_active->IKK Activates Inflammasome NLRP3 Inflammasome PKR_active->Inflammasome Activates p_eIF2a p-eIF2α eIF2a->p_eIF2a translation_block Translation Inhibition (Antiviral State) p_eIF2a->translation_block NFkB NF-κB Activation IKK->NFkB Casp1 Caspase-1 Activation Inflammasome->Casp1 C16 C16 Inhibitor C16->PKR_dimer Blocks ATP Binding Site (Prevents Autophosphorylation) G cluster_0 Phase 1: Animal Model Preparation cluster_1 Phase 2: Treatment and Induction cluster_2 Phase 3: Sample Collection and Analysis animal_model C57BL/6J Mice acclimatization Acclimatization Period animal_model->acclimatization grouping Random Assignment to Groups (Control, LPS, C16+LPS) acclimatization->grouping c16_injection Intraperitoneal (i.p.) Injection of C16 or Vehicle grouping->c16_injection wait 1 Hour Wait c16_injection->wait lps_challenge i.p. Injection of LPS or 0.9% Saline wait->lps_challenge sacrifice Sacrifice After LPS Challenge lps_challenge->sacrifice collection Collect Blood and Kidney Tissues sacrifice->collection analysis Assess: - Histopathological Damage - Renal Function (BUN, Creatinine) - Cytokine Levels (ELISA, qPCR) - Signaling Pathways (Western Blot) collection->analysis G cluster_effects Downstream Molecular Consequences cluster_outcomes Therapeutic Outcomes C16 C16 inhibit_pkr Inhibition of PKR Autophosphorylation C16->inhibit_pkr decrease_nfkb Decrease NF-κB Activation inhibit_pkr->decrease_nfkb decrease_inflammasome Decrease Inflammasome Activation inhibit_pkr->decrease_inflammasome decrease_caspase3 Decrease Caspase-3 Activation inhibit_pkr->decrease_caspase3 reduce_inflammation Reduced Neuroinflammation decrease_nfkb->reduce_inflammation decrease_inflammasome->reduce_inflammation reduce_apoptosis Reduced Apoptosis decrease_caspase3->reduce_apoptosis neuroprotection Neuroprotection & Improved Cell Survival reduce_inflammation->neuroprotection reduce_apoptosis->neuroprotection

References

The Dual Function of Pkr-IN-C51: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Kinase Inhibitor with Neuroprotective Properties

Pkr-IN-C51, also widely known as C16 or GW506033X, is a potent, ATP-competitive, imidazolo-oxindole compound initially identified as a specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Its ability to modulate critical cellular pathways has positioned it as a valuable tool in neuroscience and disease research. This technical guide provides a comprehensive overview of the function of this compound, detailing its primary mechanism of action, a significant secondary pathway through which it exerts its effects, and the experimental protocols to investigate these functions.

Core Mechanisms of Action: A Tale of Two Pathways

Research has elucidated two primary functional pathways for this compound. The first is its well-characterized role as a direct inhibitor of PKR, a key mediator of the cellular stress response. The second, and equally significant, is its off-target activity as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which is believed to underpin its neuroprotective effects.

Primary Target: Inhibition of PKR

This compound binds to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent activation.[1] Activated PKR plays a crucial role in the cellular response to viral infections and other stressors by phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global inhibition of protein synthesis and can induce apoptosis.[1] By inhibiting PKR, this compound can block this cascade, thereby preventing the shutdown of translation and promoting cell survival under stress conditions.

Secondary, PKR-Independent Neuroprotection: Inhibition of CDKs and GSK-3

A compelling body of evidence suggests that the neuroprotective properties of this compound may be independent of its action on PKR. Studies have shown that this compound can protect neurons from apoptosis even in the absence of PKR. This neuroprotection is attributed to its inhibitory activity against key kinases in neuronal death pathways: cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Specifically, this compound has been shown to inhibit CDK1, CDK2, and CDK5, as well as GSK-3α and GSK-3β.[2] The activation of these kinases is implicated in the pathogenesis of several neurodegenerative diseases.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its known targets. It is important to note that while the compound is a potent inhibitor of CDKs and GSK-3, specific IC50 values for these off-target kinases are not widely available in the reviewed literature. A recent computational and experimental study also revealed an unexpected potent inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2).

Target KinaseIC50 ValueReference
PKR186-210 nM[1]
FGFR231.8 nM[3]
Off-Target KinasesObserved InhibitionSpecific IC50 ValuesReference
CDK1HighNot Reported[2]
CDK2HighNot Reported[2]
CDK5HighNot Reported[2]
GSK-3αSignificantNot Reported[2]
GSK-3βSignificantNot Reported[2]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

PKR_Signaling_Pathway cluster_translation Translational Control Stress Stress Signals (e.g., dsRNA, Cytokines) PKR PKR Stress->PKR Activates eIF2a eIF2α PKR->eIF2a Phosphorylates Pkr_IN_C51 This compound Pkr_IN_C51->PKR Inhibits Translation Protein Synthesis p_eIF2a p-eIF2α Apoptosis Apoptosis p_eIF2a->Translation Inhibits p_eIF2a->Apoptosis Promotes Neuroprotection_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli CDKs_GSK3 CDKs (1, 2, 5) GSK-3 (α, β) Neurotoxic_Stimuli->CDKs_GSK3 Activates Neuronal_Death Neuronal Death CDKs_GSK3->Neuronal_Death Promotes Pkr_IN_C51 This compound Pkr_IN_C51->CDKs_GSK3 Inhibits Neuroprotection Neuroprotection Pkr_IN_C51->Neuroprotection Kinase_Assay_Workflow Start Start Immunoprecipitate Immunoprecipitate Kinase Start->Immunoprecipitate Prepare_Reaction Prepare Reaction Mix (Buffer, Substrate, [γ-32P]ATP, Inhibitor) Immunoprecipitate->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (SDS-PAGE Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantify Quantify Phosphorylation Autoradiography->Quantify End End Quantify->End

References

Pkr-IN-C51 as a PKR Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Pkr-IN-C51, a compound identified as an inhibitor of the protein kinase R (PKR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKR and the specific characteristics of this compound.

Introduction to Protein Kinase R (PKR)

Protein kinase R, also known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a serine/threonine kinase that plays a crucial role in the cellular response to various stress signals, including viral infections, inflammatory cytokines, and endoplasmic reticulum stress.[1][2] PKR is widely expressed and is a key component of the innate immune system.[3]

The Role of PKR in Cellular Stress and Disease

Upon activation, a primary function of PKR is to phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation event leads to a global inhibition of protein synthesis, thereby impeding viral replication and inducing apoptosis in infected cells.[1][4] Beyond its antiviral role, PKR is involved in regulating several signaling pathways, including the NF-κB and p38 MAPK pathways, and has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer.[1][5][6]

The PKR Signaling Pathway

PKR is activated by the binding of double-stranded RNA (dsRNA), a common intermediate in viral replication.[7] This binding induces dimerization and autophosphorylation of the kinase, leading to its activation.[7][8] Activated PKR can then phosphorylate its downstream targets, initiating a cascade of cellular responses.[9] The kinase can also be activated by other cellular stressors and signaling molecules.[2]

This compound: A Potent and ATP-Competitive PKR Inhibitor

Overview

This compound (also referred to as compound 51) is a small molecule inhibitor of PKR.[10] It has been characterized as a dose-dependent inhibitor of PKR activity.[11]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PKR.[11][12] This means that it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of PKR substrates. This mechanism of action effectively blocks the downstream signaling initiated by activated PKR.

In Vitro and In Vivo Activity of this compound

Quantitative In Vitro Data

The inhibitory potency of this compound has been determined through in vitro kinase assays. The following table summarizes the key quantitative data available for this inhibitor.

ParameterValueCell Line/SystemReference
IC50 9 µMMouse Macrophages[11]
Ki 3.4 µMNot Specified[11]
Selectivity Profile

While specific kinome-wide selectivity profiling data for this compound is not extensively detailed in the provided search results, it is crucial for the development of any kinase inhibitor to assess its selectivity. Poor selectivity can lead to off-target effects and toxicity. For context, another well-known PKR inhibitor, C16, has been noted to have a poor selectivity profile, highlighting the need for more selective compounds to accurately probe PKR biology.[6] Computational methods are being developed to predict kinase inhibitor selectivity, which could be applied to compounds like this compound.[13]

Key Experimental Protocols

In Vitro PKR Autophosphorylation Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on PKR's enzymatic activity.

Objective: To measure the inhibition of PKR autophosphorylation by this compound.

Materials:

  • Recombinant purified PKR enzyme

  • This compound (or other test compounds)

  • dsRNA (e.g., poly I:C) as a PKR activator

  • ATP (radiolabeled or with a specific antibody for detection)

  • Kinase assay buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for phosphorylated PKR (e.g., anti-phospho-PKR Thr446)

Procedure:

  • Pre-incubate the purified PKR enzyme with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature).

  • Add dsRNA to the reaction mixture to activate the PKR.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for a specific time at an optimal temperature (e.g., 15 minutes at 30°C).[14]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detect the level of PKR autophosphorylation using an antibody specific to a key phosphorylation site (e.g., Thr446).[14]

  • Quantify the results to determine the IC50 value of the inhibitor.

Cell-Based Assay for PKR Inhibition

This type of assay evaluates the ability of an inhibitor to block PKR activity within a cellular context.

Objective: To measure the inhibition of intracellular PKR activation and autophosphorylation in response to a stimulus.

Materials:

  • A suitable cell line (e.g., mouse macrophages)[11]

  • This compound

  • A stimulus to activate PKR (e.g., dsRNA, viral infection, or other cellular stressors)

  • Cell lysis buffer

  • Western blotting reagents and antibodies for total and phosphorylated PKR and eIF2α

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with different concentrations of this compound for a predetermined time.

  • Expose the cells to a stimulus to activate the PKR pathway.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blot analysis to detect the levels of phosphorylated PKR and phosphorylated eIF2α.

  • Compare the levels of phosphorylation in treated versus untreated cells to assess the inhibitory effect of this compound.

Visualizing Key Concepts

The PKR Signaling Cascade

PKR_Signaling_Pathway Stress Cellular Stress (e.g., dsRNA, Cytokines) PKR_inactive PKR (Inactive) Stress->PKR_inactive Activates PKR_active PKR (Active) (Dimerized & Phosphorylated) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates NFkB_pathway NF-κB Pathway PKR_active->NFkB_pathway Activates p38_MAPK_pathway p38 MAPK Pathway PKR_active->p38_MAPK_pathway Activates eIF2a_P p-eIF2α Translation_inhibition Inhibition of Protein Synthesis eIF2a_P->Translation_inhibition Apoptosis Apoptosis Translation_inhibition->Apoptosis

Caption: The PKR signaling pathway is activated by cellular stress, leading to downstream effects.

Workflow for a PKR Kinase Assay

Kinase_Assay_Workflow Start Start Incubate_PKR_Inhibitor 1. Pre-incubate PKR with this compound Start->Incubate_PKR_Inhibitor Activate_PKR 2. Add dsRNA to activate PKR Incubate_PKR_Inhibitor->Activate_PKR Start_Reaction 3. Initiate reaction with ATP Activate_PKR->Start_Reaction Incubate 4. Incubate Start_Reaction->Incubate Stop_Reaction 5. Stop reaction Incubate->Stop_Reaction Analysis 6. SDS-PAGE and Western Blot Stop_Reaction->Analysis Quantify 7. Quantify Phosphorylation (Determine IC50) Analysis->Quantify End End Quantify->End

Caption: A typical workflow for an in vitro PKR autophosphorylation kinase assay.

Mechanism of ATP-Competitive Inhibition

ATP_Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition PKR PKR Enzyme ATP Binding Pocket Phosphorylation Substrate Phosphorylation PKR->Phosphorylation Leads to ATP ATP ATP->PKR:pocket Binds Pkr_IN_C51 This compound PKR_Inhibited PKR Enzyme ATP Binding Pocket Pkr_IN_C51->PKR_Inhibited:pocket Competitively Binds No_Reaction No Phosphorylation PKR_Inhibited->No_Reaction Blocks

Caption: this compound competitively inhibits ATP from binding to the active site of PKR.

Conclusion

This compound is a valuable tool compound for studying the biological roles of PKR. As an ATP-competitive inhibitor, it provides a direct means of modulating the kinase's activity. The data presented in this guide, along with the detailed experimental protocols, offer a foundation for researchers to further investigate the therapeutic potential of PKR inhibition and to utilize this compound in their studies. Further research into the selectivity profile of this compound will be essential for its validation as a specific probe for PKR function.

References

Pkr-IN-C51 and its Role in the Inhibition of eIF2α Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase R (PKR) is a crucial mediator of the cellular stress response, playing a pivotal role in the regulation of protein synthesis through the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). Dysregulation of the PKR signaling pathway is implicated in a variety of disease states, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pkr-IN-C51, a potent and specific inhibitor of PKR, detailing its mechanism of action, experimental validation, and its effects on the downstream phosphorylation of eIF2α. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of signal transduction, virology, neurodegenerative diseases, and oncology.

Introduction to the PKR-eIF2α Signaling Pathway

The protein kinase R (PKR), encoded by the EIF2AK2 gene, is a serine/threonine kinase that functions as a key sensor of cellular stress, particularly in response to viral infections.[1] The canonical activator of PKR is double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[2] Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation.[3]

Once activated, PKR's primary substrate is the α subunit of the eukaryotic translation initiation factor 2 (eIF2α).[2] Phosphorylation of eIF2α at the Serine 51 residue converts it from a substrate to a competitive inhibitor of eIF2B, the guanine nucleotide exchange factor for eIF2.[4] This inhibition effectively stalls the recycling of eIF2 to its active GTP-bound state, leading to a global shutdown of cap-dependent mRNA translation.[4] This translational arrest is a potent antiviral mechanism, preventing the synthesis of viral proteins.[2] Beyond its role in antiviral defense, the PKR-eIF2α pathway is implicated in a broader range of cellular processes, including inflammation, apoptosis, and cell proliferation.[5]

This compound: A Specific Inhibitor of PKR

This compound, also known as compound C16, is an imidazolo-oxindole derivative that acts as a potent and specific inhibitor of PKR.

Chemical Properties of this compound (Compound C16):

PropertyValue
CAS Number 608512-97-6
Molecular Formula C₁₃H₈N₄OS
Molecular Weight 268.29 g/mol

This compound exerts its inhibitory effect by competing with ATP for the kinase domain's binding site, thereby preventing the autophosphorylation and subsequent activation of PKR.

Quantitative Analysis of this compound Activity

The efficacy of this compound as a PKR inhibitor has been demonstrated in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibition of PKR Autophosphorylation by this compound

This compound Concentration% Inhibition of PKR Phosphorylation (p-PKR/Total PKR Ratio)
0 nM (High Glucose Control)0%
500 nM45%
1 µM60%
2 µM75%
5 µM85%
*Data derived from a dose-response curve in retinal endothelial cells grown in high glucose.[6] The percentage of inhibition is calculated relative to the high glucose control.

Table 2: Cellular Inhibition of eIF2α Phosphorylation by a PKR Inhibitor

PKR Inhibitor (C16) ConcentrationRelative eIF2α Phosphorylation Level
Vehicle1.00 ± 0.04
50 µM0.65 ± 0.08
Data from hippocampal slices treated for 2 hours.[7] The relative phosphorylation level is normalized to the vehicle-treated group. *p < 0.05.

Experimental Protocols

In Vitro PKR Kinase Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on PKR autophosphorylation using recombinant PKR.

Materials:

  • Recombinant human PKR (e.g., Fisher Scientific #PV4821)[8]

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM PMSF, 5% glycerol)[1]

  • [γ-³²P]ATP

  • dsRNA (e.g., poly(I:C)) as a PKR activator

  • SDS-PAGE gels and buffers

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant PKR (e.g., 320 ng/mL), and the desired concentrations of this compound (or DMSO as a vehicle control).[8]

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding dsRNA to activate PKR, followed by the addition of [γ-³²P]ATP (to a final concentration of approximately 10 µM).[8]

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[1]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated PKR by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.

Western Blot Analysis of eIF2α Phosphorylation in Cells

This protocol outlines the steps to measure the effect of this compound on eIF2α phosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, PC12)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology #9721) and anti-total eIF2α (e.g., Cell Signaling Technology #9722)[9]

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a vehicle control (DMSO). If necessary, stimulate the cells with a known PKR activator (e.g., poly(I:C) transfection) to induce eIF2α phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • To normalize the data, strip the membrane and re-probe with an antibody against total eIF2α, or run a parallel gel.[12]

  • Quantify the band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α for each treatment condition.[13]

Signaling Pathways and Experimental Workflows

PKR-eIF2α Signaling Pathway

The following diagram illustrates the central role of PKR in the cellular stress response, leading to the phosphorylation of eIF2α and subsequent translational repression.

PKR_eIF2a_Pathway Stress Cellular Stress (e.g., dsRNA) PKR_inactive Inactive PKR (Monomer) Stress->PKR_inactive Activation PKR_active Active PKR (Dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation eIF2a_P p-eIF2α (Ser51) eIF2a->eIF2a_P Translation_inhibition Inhibition of Protein Synthesis eIF2a_P->Translation_inhibition Inhibition of eIF2B Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibition

Caption: The PKR-eIF2α signaling cascade.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general experimental procedure to evaluate the inhibitory effect of this compound on the PKR pathway.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Stimulation Optional: Stimulation (e.g., poly(I:C)) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Analysis (p-eIF2α / Total eIF2α) Lysis->Western_Blot In_Vitro_Assay In Vitro Kinase Assay (Recombinant PKR) Data_Analysis Data Quantification and Analysis In_Vitro_Assay->Data_Analysis Western_Blot->Data_Analysis

References

The Role of Protein Kinase R in Innate Immunity and its Modulation by Pkr-IN-C51: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A key sentinel in this intricate network is the Protein Kinase R (PKR), a serine/threonine kinase encoded by the EIF2AK2 gene.[1] PKR is ubiquitously expressed and plays a pivotal role in the cellular response to a variety of stress signals, most notably viral infections.[1] Upon activation, PKR orchestrates a multifaceted response aimed at restricting pathogen replication and coordinating a broader immune reaction. This technical guide provides an in-depth exploration of the role of PKR in innate immunity, its signaling cascades, and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor Pkr-IN-C51.

The Central Role of PKR in Innate Immune Signaling

PKR is a critical mediator of the antiviral and antiproliferative effects of interferons.[2] Its activation is a key event in the innate immune response to pathogen-associated molecular patterns (PAMPs), particularly double-stranded RNA (dsRNA), a common byproduct of viral replication.[2][3] However, PKR's role extends beyond viral defense, as it also integrates signals from Toll-like receptors (TLRs), growth factors, and various cellular stresses.[2]

Activation of PKR

Under normal physiological conditions, PKR exists as an inactive monomer.[4] Activation is a multi-step process initiated by the binding of activators to its N-terminal dsRNA-binding domains (dsRBDs).[4] This binding induces a conformational change, leading to dimerization and subsequent autophosphorylation of PKR on several serine and threonine residues, a critical step for its kinase activity.[5][6] While dsRNA is the canonical activator, other molecules and cellular proteins, such as the protein activator PACT, can also trigger PKR activation.[3][6]

Downstream Signaling Pathways

Once activated, PKR exerts its effects through several key downstream signaling pathways:

  • Inhibition of Protein Synthesis: The most well-characterized function of activated PKR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51.[2] This phosphorylation event leads to a global inhibition of protein synthesis, thereby preventing the translation of both host and viral mRNAs and impeding viral replication.[2]

  • NF-κB and MAPK Pathways: PKR is a key modulator of inflammatory signaling pathways. It can activate the nuclear factor-kappa B (NF-κB) pathway by phosphorylating its inhibitor, IκB, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines.[2][7] Additionally, PKR can activate mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which further contribute to the production of inflammatory mediators.[2][8]

  • Interferon Regulatory Factors (IRFs): PKR plays a role in the activation of IRFs, such as IRF3, which are critical for the induction of type I interferons (IFN-α/β).[9][10] This creates a positive feedback loop, as interferons upregulate the expression of PKR, amplifying the antiviral response.[3]

  • Inflammasome Activation: A crucial aspect of PKR's role in innate immunity is its involvement in the activation of inflammasomes, multiprotein complexes that regulate the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[11][12] PKR can physically interact with several inflammasome components, including NLRP3, NLRP1, NLRC4, and AIM2, and is required for their activation in response to a wide range of stimuli.[11][13]

This compound: A Potent Inhibitor of PKR

Given the central role of PKR in inflammation and its implication in various diseases, it has emerged as an attractive therapeutic target. This compound, also known as C16, is a potent and specific small molecule inhibitor of PKR.[4]

Mechanism of Action

This compound is an oxindole/imidazole derivative that functions as an ATP-competitive inhibitor of PKR.[14] By binding to the ATP-binding site of the kinase, it prevents the autophosphorylation of PKR, thereby blocking its activation and downstream signaling.[14]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the therapeutic potential of this compound in various models of inflammation and disease.

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayEndpoint MeasuredConcentration/IC50Reference
Retinal Endothelial CellsWestern BlotPhosphorylated PKR500nM - 5µM[15]
Human Neuroblastoma CellsNot SpecifiedTunicamycin-induced cell damageNot Specified[14]
Hepatocellular Carcinoma CellsProliferation AssayCell Proliferation500nM - 3000nM[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosing RegimenKey FindingsReference
RatQuinolinic acid-induced excitotoxicity600 µg/kgReduced PKR activation, 97% inhibition of IL-1β increase, neuroprotective[4]
Nude MiceHepatocellular carcinoma xenograft30, 100, 300 µg/kg/dayDose-dependent suppression of tumor growth
Neonatal RatHypoxia-ischemia brain injuryNot SpecifiedSuppressed phosphorylation of p65, inhibiting neuroinflammation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PKR and its inhibitors.

In Vitro PKR Kinase Assay

This assay measures the ability of a compound to inhibit PKR-mediated phosphorylation of a substrate, such as eIF2α.

Materials:

  • Recombinant human PKR

  • Substrate (e.g., recombinant eIF2α or myelin basic protein)

  • ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radioactive assays)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound or other inhibitors

  • SDS-PAGE gels and buffers

  • Phosphorimager or appropriate detection system for non-radioactive assays

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant PKR, and the substrate.

  • Add this compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes at 30°C) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP if applicable).

  • Incubate the reaction at 30°C for a specific duration (e.g., 20-30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize and quantify the phosphorylated substrate using a phosphorimager or by Western blotting with a phospho-specific antibody.

  • Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

NLRP3 Inflammasome Activation Assay

This cellular assay assesses the effect of this compound on the activation of the NLRP3 inflammasome.

Materials:

  • Immune cells (e.g., bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for priming

  • NLRP3 activators (e.g., ATP or nigericin)

  • This compound

  • ELISA kits for IL-1β

  • Reagents for Western blotting (antibodies against caspase-1 p20)

Procedure:

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treat the primed cells with various concentrations of this compound for 1 hour.

  • Activate the NLRP3 inflammasome by adding an activator (e.g., 5 mM ATP for 30 minutes or 10 µM nigericin for 1-2 hours).

  • Collect the cell culture supernatants and cell lysates.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.[5]

  • Analyze the cell lysates by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).

  • Quantify the inhibitory effect of this compound on IL-1β secretion and caspase-1 cleavage.

Cytokine Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the levels of specific cytokines in biological samples.

Materials:

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Cell culture supernatants or serum samples

  • Microplate reader

Procedure:

  • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block the plate with a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.

  • Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate.

  • Wash the plate.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate.

  • Add a substrate for the enzyme, which will produce a colored product.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Viral Plaque Assay

This assay is used to quantify the number of infectious viral particles and to assess the antiviral activity of compounds like this compound.

Materials:

  • A virus that forms plaques (e.g., Vesicular Stomatitis Virus)

  • A susceptible cell line (e.g., Vero cells)

  • Cell culture medium

  • Agarose or methylcellulose for the overlay

  • Crystal violet or other vital stain

  • This compound

Procedure:

  • Seed a monolayer of susceptible cells in a multi-well plate and allow them to become confluent.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the viral dilutions for 1-2 hours.

  • During the infection, treat the cells with different concentrations of this compound.

  • Remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without this compound.

  • Incubate the plates for several days until plaques (zones of cell death) are visible.

  • Fix the cells and stain them with crystal violet to visualize the plaques.

  • Count the number of plaques at a dilution that gives a countable number (e.g., 20-100 plaques).

  • Calculate the viral titer in plaque-forming units (PFU) per mL.

  • Determine the antiviral efficacy of this compound by comparing the plaque numbers in treated versus untreated wells.[2][9][11]

Visualizations

PKR Activation and Signaling Pathway

PKR_Signaling PAMPs PAMPs (e.g., dsRNA) Stress Signals PKR_inactive Inactive PKR (monomer) PAMPs->PKR_inactive binds PKR_active Active PKR (dimer) (Autophosphorylated) PKR_inactive->PKR_active dimerization & autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates IKK IKK Complex PKR_active->IKK activates MAPK MAPK Pathway (p38, JNK) PKR_active->MAPK activates Inflammasome Inflammasome Assembly (e.g., NLRP3) PKR_active->Inflammasome promotes eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_inhibition Inhibition of Protein Synthesis eIF2a_P->Translation_inhibition leads to Antiviral_response Antiviral Response Translation_inhibition->Antiviral_response IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_genes activates MAPK->Proinflammatory_genes activates transcription factors for Caspase1 Caspase-1 activation Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β secretion Pro_IL1b->IL1b Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active inhibits Pkr_IN_C51_Workflow start Start: Hypothesis This compound inhibits PKR-mediated inflammation invitro_assays In Vitro Assays start->invitro_assays kinase_assay PKR Kinase Assay invitro_assays->kinase_assay cell_based_assays Cell-Based Assays (e.g., Macrophages) invitro_assays->cell_based_assays ic50_determination Determine IC50 of this compound kinase_assay->ic50_determination cytokine_measurement Measure Cytokine Inhibition (IL-1β, TNF-α) cell_based_assays->cytokine_measurement eif2a_phos Assess eIF2α Phosphorylation cell_based_assays->eif2a_phos invivo_studies In Vivo Studies ic50_determination->invivo_studies cytokine_measurement->invivo_studies eif2a_phos->invivo_studies animal_model Select Animal Model of Inflammation (e.g., LPS challenge) invivo_studies->animal_model dosing Administer this compound (Dose-response) animal_model->dosing readouts Measure In Vivo Readouts dosing->readouts serum_cytokines Serum Cytokine Levels readouts->serum_cytokines tissue_inflammation Tissue Inflammation/Damage readouts->tissue_inflammation conclusion Conclusion: Evaluate Therapeutic Potential of this compound serum_cytokines->conclusion tissue_inflammation->conclusion

References

Pkr-IN-C51 and Antiviral Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein kinase R (PKR) plays a pivotal role in the innate immune response to viral infections. Its activation by viral double-stranded RNA (dsRNA) triggers a signaling cascade that ultimately leads to the inhibition of protein synthesis, thereby restricting viral replication. This central role in the host's antiviral defense mechanism makes PKR a compelling target for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of Pkr-IN-C51, a known inhibitor of PKR, and delves into the broader antiviral response pathways modulated by PKR. Due to the limited availability of peer-reviewed data on this compound, this guide also presents a detailed case study of a well-characterized PKR inhibitor, C16, to illustrate the experimental methodologies and data interpretation crucial for the evaluation of such compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction to Protein Kinase R (PKR)

The interferon-inducible, double-stranded RNA (dsRNA)-activated protein kinase (PKR), officially known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), is a serine/threonine kinase that acts as a key sensor of viral infections within the cell.[1][2] Upon detection of viral dsRNA, a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation.[3]

Activated PKR has one primary substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3] Phosphorylation of eIF2α at serine 51 leads to a global inhibition of protein synthesis by preventing the recycling of eIF2-GDP to its active GTP-bound state.[1][2] This shutdown of the host's translational machinery is a potent antiviral mechanism, as it deprives the virus of the cellular resources needed for its own replication.[4] Beyond its role in translational control, PKR is also implicated in other signaling pathways that regulate apoptosis and inflammation, further contributing to the host's defense against pathogens.[5]

Given its critical function in restricting viral propagation, many viruses have evolved sophisticated mechanisms to evade or inhibit PKR activity.[4] This ongoing evolutionary battle between viruses and the host immune system underscores the importance of PKR as a therapeutic target. Small molecule inhibitors of PKR have the potential to modulate this pathway, offering a host-directed approach to antiviral therapy that could be effective against a broad range of viruses.

This compound: A Profile

This compound is a small molecule inhibitor of PKR. The following tables summarize its known chemical and biological properties based on available data, primarily from supplier information.

Table 1: Chemical Properties of this compound
PropertyValue
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine
Molecular Formula C₂₃H₂₁N₅
Molecular Weight 367.45 g/mol
CAS Number 1314594-23-4
Table 2: In Vitro Activity of this compound
ParameterValueDescription
IC₅₀ 9 µMHalf-maximal inhibitory concentration against PKR
Kᵢ 3.4 µMInhibitor constant for PKR
Mechanism ATP-competitiveBinds to the ATP-binding site of PKR

Note: The data presented for this compound is based on information from chemical suppliers and has not been extensively validated in peer-reviewed literature. As such, detailed experimental protocols and comprehensive in vivo data for this specific compound are not currently available.

Case Study: C16, a Well-Characterized PKR Inhibitor

To provide a comprehensive understanding of how a PKR inhibitor is evaluated, we present a case study of C16, a potent and well-documented inhibitor of PKR.

Quantitative Data for C16

The following tables summarize the in vitro and in vivo data for C16, compiled from various scientific publications.

Table 3: In Vitro Activity of PKR Inhibitor C16
ParameterValueCell Line/Assay ConditionsReference
IC₅₀ 186-210 nMInhibition of PKR autophosphorylation in a biochemical assay.[6][7]
IC₅₀ 100 nMRescue of PKR-dependent translation block.[8]
Effect Dose-dependent reduction of p-PKRHuh7 cells treated with 500-3000 nM C16 for 24 hours.[9]
Effect Inhibition of Caspase-3 activationSH-SY5Y cells treated with 1-1000 nM C16 for 4 hours.[10]
Table 4: In Vivo Efficacy of PKR Inhibitor C16
Animal ModelDosage and AdministrationObserved EffectsReference
Rat (excitotoxic brain injury)600 µg/kg, intraperitonealReduced PKR activation, 97% inhibition of IL-1β increase, 47% decrease in neuronal loss.[5]
Mouse (xenograft HCC model)300 µg/kg/day, intraperitonealSuppressed tumor growth and decreased angiogenesis.[9]
Rat (neonatal hypoxia-ischemia)100 µg/kg, intraperitonealReduced brain infarct volume and apoptosis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PKR inhibitors. These protocols are based on established methods and data from studies involving the representative inhibitor, C16.

In Vitro PKR Kinase Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on PKR's kinase activity.

Principle: The assay quantifies the amount of ADP produced from ATP during the PKR-mediated phosphorylation of a substrate, such as eIF2α. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PKR enzyme

  • Substrate (e.g., recombinant eIF2α or a generic kinase substrate like Myelin Basic Protein)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

  • Test compound (e.g., this compound or C16) dissolved in DMSO

  • ADP detection system (e.g., Transcreener® ADP² Assay Kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PKR enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for PKR and eIF2α Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block PKR activation and its downstream signaling in a cellular context.

Principle: Cells are treated with a PKR activator (e.g., poly(I:C), a dsRNA mimetic) in the presence or absence of the test compound. The phosphorylation status of PKR (at Threonine 446) and eIF2α (at Serine 51) is then determined by Western blotting using phospho-specific antibodies.

Materials:

  • A suitable cell line (e.g., Huh7, A549, or primary macrophages)

  • Cell culture medium and supplements

  • PKR activator (e.g., Poly(I:C))

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-PKR (Thr446), anti-PKR (total), anti-p-eIF2α (Ser51), anti-eIF2α (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a PKR activator (e.g., transfect with poly(I:C)) for a defined period (e.g., 6-8 hours).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Antiviral Assay: Plaque Reduction Assay

This assay determines the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of different concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified.

Materials:

  • A susceptible host cell line

  • A plaque-forming virus

  • Cell culture medium

  • Test compound

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and the test compound.

  • Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of varying concentrations of the test compound.

  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fix the cells and stain them with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC₅₀ value.

A parallel cytotoxicity assay (e.g., MTT or MTS assay) should be performed to determine the 50% cytotoxic concentration (CC₅₀) of the compound. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Mandatory Visualizations

Signaling Pathway Diagram

PKR_Antiviral_Pathway cluster_inhibition Inhibition of Antiviral Response dsRNA Viral dsRNA PKR_inactive PKR (inactive monomer) dsRNA->PKR_inactive Binds PKR_active PKR (active dimer) p-PKR (Thr446) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis Induces Translation_init Translation Initiation eIF2a->Translation_init peIF2a p-eIF2α (Ser51) eIF2B eIF2B (GEF) peIF2a->eIF2B Sequesters peIF2a->Translation_init Inhibits eIF2B->eIF2a Activates (GDP->GTP) Protein_syn Protein Synthesis (Host & Viral) Translation_init->Protein_syn Viral_rep Viral Replication Translation_init->Viral_rep Protein_syn->Viral_rep PKR_IN_C51 This compound PKR_IN_C51->PKR_active Inhibits

Caption: The PKR antiviral signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Identify Potential PKR Inhibitor (e.g., this compound) Biochem_Assay Biochemical Assay: In Vitro PKR Kinase Assay Start->Biochem_Assay IC50 Determine IC₅₀ Biochem_Assay->IC50 Cell_Assay Cell-Based Assay: Western Blot for p-PKR & p-eIF2α IC50->Cell_Assay Cell_Inhibition Confirm Cellular Target Engagement Cell_Assay->Cell_Inhibition Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) Cell_Inhibition->Cytotoxicity Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Cell_Inhibition->Antiviral_Assay CC50 Determine CC₅₀ Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50 Determine EC₅₀ Antiviral_Assay->EC50 EC50->SI In_Vivo In Vivo Efficacy Studies (Animal Models) SI->In_Vivo End Lead Optimization In_Vivo->End

Caption: Experimental workflow for PKR inhibitor characterization.

Conclusion

PKR remains a high-value target for the development of broad-spectrum antiviral agents. While specific data on this compound is currently limited, the established methodologies for characterizing PKR inhibitors, as exemplified by the case study of C16, provide a clear roadmap for the evaluation of such compounds. A systematic approach, encompassing biochemical, cellular, and in vivo assays, is essential to fully elucidate the therapeutic potential of any novel PKR inhibitor. This guide provides the foundational knowledge and detailed protocols to aid researchers in this critical area of drug discovery. Further peer-reviewed studies on this compound are warranted to fully understand its profile and potential as an antiviral therapeutic.

References

Pkr-IN-C51: An In-depth Technical Guide for Studying Translational Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pkr-IN-C51, a potent and ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). This document details its mechanism of action, provides key quantitative data, and outlines detailed experimental protocols for its application in studying translational control. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of PKR-mediated signaling pathways and their roles in various cellular processes and disease states.

Introduction to PKR and Translational Control

The protein kinase R (PKR), also known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a crucial component of the cellular stress response.[1][2] Upon activation by various stimuli, including viral double-stranded RNA (dsRNA), growth factors, and cytokines, PKR undergoes dimerization and autophosphorylation.[1][3] The primary downstream target of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][3][4] Phosphorylation of eIF2α at Serine 51 leads to a global inhibition of cap-dependent translation, thereby halting protein synthesis.[3][5] This mechanism is a key defense against viral replication and a critical regulator of cell proliferation and apoptosis.[2][4] Dysregulation of the PKR pathway has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2]

This compound: A Specific PKR Inhibitor

This compound is a small molecule inhibitor that acts as a dose-dependent and ATP-competitive inhibitor of PKR.[4] Its ability to specifically target PKR makes it a valuable tool for dissecting the intricate signaling pathways governed by this kinase and for exploring its therapeutic potential.

Quantitative Data

The following table summarizes the key quantitative metrics for this compound, providing researchers with essential data for experimental design.

ParameterValueCell Line/SystemReference
IC50 9 µMMouse Macrophages[4]
Ki 3.4 µMMouse Macrophages[4]

Table 1: Quantitative Inhibitory Data for this compound. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) values for this compound against PKR activation and autophosphorylation in mouse macrophages.

Signaling Pathways Involving PKR

PKR is a central node in multiple signaling pathways that regulate not only translation but also inflammation and apoptosis. Understanding these pathways is critical for interpreting the effects of this compound in a cellular context.

PKR_Signaling_Pathway PKR Signaling Pathways cluster_activators Activators cluster_downstream Downstream Effects dsRNA dsRNA PKR PKR dsRNA->PKR activates Stresses Cellular Stresses (e.g., ER Stress, Oxidative Stress) Stresses->PKR activates Cytokines Cytokines (e.g., IFN, TNF-α) Cytokines->PKR activates eIF2a eIF2α PKR->eIF2a phosphorylates NFkB IKK PKR->NFkB activates Apoptosis FADD/Caspase-8 PKR->Apoptosis activates Pkr_IN_C51 This compound Pkr_IN_C51->PKR inhibits Translation Translational Repression eIF2a->Translation NFkB_activation NF-κB Activation NFkB->NFkB_activation Apoptosis_activation Apoptosis Apoptosis->Apoptosis_activation

Figure 1: PKR Signaling Pathways. This diagram illustrates the activation of PKR by various stimuli and its subsequent downstream signaling to key effectors like eIF2α, IKK (leading to NF-κB activation), and FADD/Caspase-8, resulting in translational repression, inflammation, and apoptosis, respectively. This compound acts as a direct inhibitor of PKR.

Experimental Protocols for Studying Translational Control with this compound

The following protocols are provided as detailed methodologies to investigate the effects of this compound on PKR activity and translational control. These are general protocols that can be adapted for use with specific cell lines and experimental conditions.

In Vitro PKR Kinase Assay

This assay measures the direct inhibitory effect of this compound on PKR's kinase activity.

Objective: To determine the IC50 of this compound against recombinant PKR.

Materials:

  • Recombinant human PKR

  • This compound (dissolved in DMSO)

  • GST-eIF2α (substrate)

  • Kinase Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or [γ-33P]ATP

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant PKR, and the substrate GST-eIF2α.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate for 20 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of GST-eIF2α using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow In Vitro PKR Kinase Assay Workflow A Prepare Reaction Mix (PKR, GST-eIF2α, Buffer) B Add this compound (or DMSO control) A->B C Pre-incubate (10 min, 30°C) B->C D Initiate with [γ-³²P]ATP C->D E Incubate (20 min, 30°C) D->E F Stop with SDS Loading Buffer E->F G SDS-PAGE F->G H Phosphorimaging G->H I Quantify and Calculate IC₅₀ H->I

Figure 2: In Vitro PKR Kinase Assay Workflow. A stepwise representation of the experimental procedure to measure the inhibitory activity of this compound on PKR in a cell-free system.

Western Blot Analysis of eIF2α Phosphorylation

This cell-based assay determines the efficacy of this compound in preventing PKR-mediated eIF2α phosphorylation in response to a PKR activator.

Objective: To assess the in-cell activity of this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • This compound

  • PKR activator (e.g., poly(I:C))

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-PKR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with a PKR activator (e.g., transfect with poly(I:C)) for the desired time.

  • Wash cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-eIF2α signal to total eIF2α and the loading control.

Polysome Profiling

This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of global translation rates.

Objective: To evaluate the effect of this compound on global mRNA translation.

Materials:

  • Cells treated with this compound and/or a PKR activator

  • Cycloheximide (CHX)

  • Lysis buffer with CHX

  • Sucrose solutions (e.g., 10% and 50%)

  • Ultracentrifuge and tubes

  • Gradient fractionator with a UV detector

Procedure:

  • Treat cells with this compound and/or a PKR activator.

  • Add cycloheximide to the culture medium to arrest translating ribosomes.

  • Harvest and lyse the cells in a buffer containing CHX.

  • Layer the cell lysate onto a sucrose density gradient (e.g., 10-50%).

  • Centrifuge at high speed to separate ribosomal complexes.

  • Fractionate the gradient while monitoring absorbance at 254 nm to generate a polysome profile.

  • Analyze the profile to compare the ratio of polysomes to monosomes between different treatment conditions. A decrease in this ratio indicates translational repression.

  • RNA can be isolated from fractions for further analysis (e.g., RT-qPCR or RNA-seq).

Polysome_Profiling_Workflow Polysome Profiling Workflow A Cell Treatment (this compound +/- Activator) B Cycloheximide Treatment (Arrest Translation) A->B C Cell Lysis B->C D Layer Lysate on Sucrose Gradient C->D E Ultracentrifugation D->E F Fractionation with UV Monitoring E->F G Analyze Polysome:Monosome Ratio F->G H (Optional) RNA Isolation from Fractions G->H

Figure 3: Polysome Profiling Workflow. This flowchart outlines the major steps in performing polysome profiling to assess the impact of this compound on global translation.

Applications in Drug Development

The specificity of this compound for PKR makes it a valuable tool in drug development for diseases where PKR is dysregulated. Its use can help validate PKR as a therapeutic target and aid in the discovery of novel therapeutics. Researchers can utilize this compound to:

  • Elucidate the role of PKR in specific disease models.

  • Identify downstream targets of PKR-mediated translational control.

  • Screen for novel compounds that modulate PKR activity.

  • Assess the therapeutic potential of inhibiting PKR in preclinical studies.

Conclusion

This compound is a powerful and specific chemical probe for investigating the multifaceted roles of PKR in cellular physiology and pathology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory. By enabling the precise modulation of PKR activity, this compound will continue to be an invaluable asset for researchers in the fields of translational control, virology, oncology, and neurobiology, ultimately contributing to the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Role of PKR-IN-C16 in the Cellular Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide focuses on the well-characterized Protein Kinase R (PKR) inhibitor, PKR-IN-C16 . The query for "Pkr-IN-C51" yielded limited specific data, with available information suggesting it is likely a synonym or typographical error for PKR-IN-C16, a compound also known as C16, Imoxin, or GW 506033X.[1][2][3] This document synthesizes the available technical information on PKR-IN-C16 for researchers, scientists, and drug development professionals.

Introduction: PKR as a Sentinel for Cellular Stress

The double-stranded RNA (dsRNA)-activated protein kinase (PKR), officially known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 (EIF2AK2), is a cornerstone of the innate immune system and a critical mediator of the Integrated Stress Response (ISR).[4][5] The ISR is a conserved signaling network that eukaryotic cells activate to cope with a variety of stress conditions, including viral infection, nutrient deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.[4][6]

Four primary kinases govern the ISR, each responding to distinct stress signals: GCN2 (amino acid starvation), PERK (ER stress), HRI (heme deficiency), and PKR (viral dsRNA).[6][7] Despite diverse activation signals, these kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[6][8] Phosphorylation of eIF2α at serine 51 leads to a global attenuation of protein synthesis, allowing the cell to conserve resources and initiate the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4), to restore homeostasis.[6][7] While essential for antiviral defense, dysregulated PKR activity is implicated in various pathologies, including neurodegenerative diseases and cancer.[5]

PKR-IN-C16: A Specific ATP-Competitive Inhibitor

PKR-IN-C16 is a potent and specific, cell-permeable imidazolo-oxindole derivative that inhibits PKR.[1]

Mechanism of Action: PKR-IN-C16 functions as an ATP-competitive inhibitor.[9] It binds to the ATP-binding pocket of PKR, directly preventing the kinase's autophosphorylation, which is an essential step for its activation.[1][10] By blocking autophosphorylation, PKR-IN-C16 effectively halts the downstream signaling cascade, most notably preventing the phosphorylation of its primary target, eIF2α.[1] This inhibition rescues the cell from the translational blockade induced by PKR activation and mitigates other downstream consequences such as inflammation and apoptosis.[2][10]

Quantitative Data Presentation

The efficacy of PKR-IN-C16 has been quantified across various in vitro and in vivo models. The following tables summarize key data points.

Table 1: In Vitro Efficacy of PKR-IN-C16

Parameter Value Assay System Reference
IC₅₀ (PKR Autophosphorylation) 186-210 nM In vitro kinase assay [1][10]
IC₅₀ (Rescue of Translation Block) 100 nM Rabbit reticulocyte lysate
Effective Concentration (p-PKR Inhibition) 500 - 3000 nM Huh7 hepatocellular carcinoma cells [11]
Effective Concentration (Neuroprotection) 100 - 300 nM SH-SY5Y neuroblastoma cells (ER stress) [12]

| Effective Concentration (Anti-angiogenesis) | 500 - 3000 nM | Huh7 cells |[2] |

Table 2: In Vivo Efficacy and Dosing of PKR-IN-C16

Animal Model Dose Effect Reference
Rat (acute excitotoxicity) 600 µg/kg (i.p.) Reduced p-PKR, decreased neuronal loss by 47%, and inhibited IL-1β production by 97% [2][13]
Rat (general) Not specified (i.p.) Reduced phosphorylation of PKR and eIF2α in the brain [1]
Mouse (sepsis-induced AKI) Not specified (i.p.) Ameliorated renal inflammation and injury [14]

| Mouse (Alzheimer's model) | 0.5 g/kg | No significant improvement in spatial memory retention |[15] |

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of PKR in the Integrated Stress Response and the mechanism of inhibition by PKR-IN-C16.

ISR_Pathway Stress Cellular Stress (e.g., dsRNA, Cytokines) PKR PKR (Inactive) Stress->PKR Activates PKR_active p-PKR (Active Dimer) PKR->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates PKR_IN_C16 PKR-IN-C16 PKR_IN_C16->PKR_active Inhibits (ATP-competitive) eIF2a_p p-eIF2α Translation Global Protein Synthesis eIF2a_p->Translation Inhibits ATF4 ATF4 Translation eIF2a_p->ATF4 Promotes Response Stress Response Genes (Adaptation / Apoptosis) ATF4->Response Induces Transcription

Caption: PKR activation within the Integrated Stress Response and inhibition by PKR-IN-C16.

Experimental Workflow Diagram

This diagram outlines a typical workflow for evaluating the efficacy of a PKR inhibitor in a cell-based assay.

Experimental_Workflow start Start: Seed Cells in 96-well plate treat Treat cells with PKR-IN-C16 (dose-response) + Stress Inducer (e.g., Poly I:C) start->treat incubate Incubate for defined period (e.g., 24h) treat->incubate split Process Samples for Parallel Analysis incubate->split viability Cell Viability Assay (MTS/Resazurin) split->viability Endpoint 1 lysis Cell Lysis (with phosphatase inhibitors) split->lysis Endpoint 2 data_viability Quantify Viability (Absorbance/Fluorescence) viability->data_viability western Western Blot Analysis (p-PKR, p-eIF2α, Total Proteins) lysis->western data_western Quantify Band Density (Densitometry) western->data_western end End: Determine IC50 & Confirm Target Engagement data_viability->end data_western->end

Caption: Workflow for assessing PKR inhibitor activity in cultured cells.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments cited in the evaluation of PKR inhibitors like PKR-IN-C16.

In Vitro PKR Kinase Assay (Inhibitor Screening)

This protocol is adapted from standard kinase assay methodologies to determine the IC₅₀ of an inhibitor against PKR autophosphorylation.[16][17]

Materials:

  • Recombinant human PKR enzyme

  • PKR Substrate (e.g., eukaryotic initiation factor-2α, eIF2α)

  • Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[16]

  • ATP solution

  • PKR-IN-C16 (or other inhibitor) dilution series

  • ADP detection system (e.g., Transcreener® ADP² Assay, ADP-Glo™)

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of PKR-IN-C16 in 100% DMSO. Further dilute this series in Kinase Reaction Buffer to achieve the final desired concentrations with a constant final DMSO percentage (e.g., 1%).

  • Enzyme and Substrate Preparation: Dilute the PKR enzyme and substrate (e.g., 200 nM eIF2α) to their final working concentrations in ice-cold Kinase Reaction Buffer.[16] The optimal enzyme concentration should be determined empirically to produce a robust signal in the linear range of the assay.[16]

  • Assay Reaction:

    • To the wells of a 384-well plate, add the PKR-IN-C16 dilutions and controls (vehicle-only for max signal, no enzyme for min signal).

    • Add the PKR enzyme/substrate mix to all wells.

    • Pre-incubate for 30 minutes at room temperature to allow inhibitor binding.[16]

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at its apparent Michaelis-Menten constant (Km,app) for maximal inhibitor sensitivity.[18]

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.[16]

  • Detection: Stop the reaction and detect ADP formation according to the manufacturer's protocol for the chosen detection system (e.g., add Stop & Detect Buffer).

  • Data Analysis: Measure the signal (e.g., fluorescence polarization, luminescence) on a plate reader. Convert the signal to percent inhibition relative to controls and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Western Blot for Phosphorylated PKR and eIF2α

This protocol details the immunodetection of phosphorylated proteins from cell lysates, a crucial method for confirming target engagement in a cellular context.[19][20]

Materials:

  • Cell culture plates

  • PKR-IN-C16 and stress inducer (e.g., Poly I:C)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation).[21]

  • BCA Protein Assay Kit

  • SDS-PAGE Sample Buffer (e.g., Laemmli buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20] (Note: Avoid milk as it contains phosphoproteins that can increase background).

  • Primary antibodies (anti-p-PKR, anti-total-PKR, anti-p-eIF2α, anti-total-eIF2α, loading control like β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency. Treat with PKR-IN-C16 for a specified time, followed by stimulation with a stressor if required.

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 min at 4°C.[21]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with Lysis Buffer. Add SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[20]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for at least 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (e.g., anti-p-PKR) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times for 5-10 minutes each with TBST.[21]

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein.

Cell Viability Assay (MTS/Resazurin)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with an inhibitor.[22]

Materials:

  • Cells and complete culture medium

  • 96-well clear-bottom plates

  • PKR-IN-C16 dilution series

  • MTS or Resazurin reagent

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ to 1 x 10⁴ cells/well) in 100 µL of medium and allow them to adhere overnight.[2][22]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of PKR-IN-C16 (e.g., 0, 500, 1000, 2000, 3000 nM).[11] Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[22]

  • Reagent Addition: Add the MTS (e.g., 20 µL per well) or Resazurin (e.g., 10 µL per well) reagent directly to the culture medium in each well.[22][23]

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent into a colored formazan product (MTS) or fluorescent resorufin (Resazurin).[23]

  • Measurement: Quantify the amount of product by measuring the absorbance (typically ~490 nm for MTS) or fluorescence (e.g., 560 nm excitation / 590 nm emission for Resazurin) using a microplate reader.

  • Data Analysis: Subtract the background reading from wells with medium only. Express the results as a percentage of the vehicle-treated control cells. Plot the percent viability against drug concentration to generate a dose-response curve and calculate the concentration that inhibits cell growth by 50% (GI₅₀).

References

Discovery and development of Pkr-IN-C51

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and development of the protein kinase R (PKR) inhibitor, Pkr-IN-C51, is currently challenging to compile due to the limited availability of public-domain information. While the compound is listed by several chemical suppliers, detailed scientific literature regarding its discovery, synthesis, and characterization is not readily accessible.

This compound, also identified as compound 51, is recognized as an ATP-competitive inhibitor of PKR. It has a reported IC50 of 9 μM and has been shown to inhibit the intracellular activation of PKR in a dose-dependent manner within primary mouse macrophages. The compound is registered under the CAS number 1314594-23-4 and has a molecular formula of C23H21N5. Its IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Despite these available data points, a comprehensive narrative of its discovery and development, including the lead identification and optimization process, is not detailed in currently available public records. Furthermore, specific experimental protocols for its synthesis, purification, and the assays used for its characterization are not published in accessible scientific journals.

The primary sources of information for such a compound are typically found in peer-reviewed scientific publications or patents. While patent databases associated with the chemical structure of this compound exist, a thorough analysis of these documents would be required to extract the detailed methodologies and developmental history. Without access to and a comprehensive review of this primary source material, a technical guide that meets the user's core requirements for detailed experimental protocols and a complete discovery and development history cannot be adequately fulfilled at this time.

Quantitative Data

A summary of the known quantitative data for this compound is presented below.

ParameterValueDescription
IC50 9 μMThe half maximal inhibitory concentration against Protein Kinase R (PKR).
Binding Mechanism ATP-competitiveThis compound binds to the ATP-binding site of PKR, competing with the native substrate.
Cellular Activity Dose-dependent inhibition of PKR activationObserved in primary mouse macrophages.

Signaling Pathways and Experimental Workflows

Due to the lack of detailed experimental data in the public domain, diagrams for specific signaling pathways elucidated using this compound and detailed experimental workflows for its characterization are not available.

In general, as a PKR inhibitor, this compound would be expected to modulate the downstream effects of PKR activation. A generalized diagram of the PKR signaling pathway is provided below for context.

PKR_Signaling_Pathway dsRNA dsRNA (Viral/Cellular Stress) PKR_inactive PKR (Inactive Monomer) dsRNA->PKR_inactive Binds and induces dimerization PKR_active PKR (Active Dimer) (Autophosphorylated) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates IKK IKK Complex PKR_active->IKK Activates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_inhibition Inhibition of Protein Synthesis eIF2a_P->Translation_inhibition Apoptosis Apoptosis Translation_inhibition->Apoptosis NFkB_pathway NF-κB Pathway Inflammation Inflammation NFkB_pathway->Inflammation IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->NFkB_pathway Translocates to nucleus Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibits (ATP-competitive)

Caption: Generalized Protein Kinase R (PKR) signaling pathway.

Further detailed information is contingent on the public availability of the primary research that describes the discovery and characterization of this compound.

Methodological & Application

Application Notes and Protocols for Pkr-IN-C51 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro assessment of Pkr-IN-C51, a potent and ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). The provided methodologies are intended to guide researchers in setting up biochemical and cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

The protein kinase R (PKR), an interferon-inducible serine/threonine kinase, is a key component of the innate immune response to viral infections.[1][2] Upon activation by double-stranded RNA (dsRNA), a common viral replication intermediate, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[1][2][3] This phosphorylation event results in the inhibition of protein synthesis, thereby impeding viral replication.[1][2] PKR is also involved in the activation of various signaling pathways, including those mediated by NF-κB and MAPKs, in response to proinflammatory stimuli.[4] this compound has been identified as a dose-dependent inhibitor of PKR, targeting its activation and autophosphorylation.[5]

This compound Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity against PKR.

ParameterValueCell Line/SystemReference
IC50 9 µMMouse Macrophages[5]
Ki 3.4 µMN/A[5]

Experimental Protocols

Biochemical Assay: PKR Autophosphorylation Inhibition

This protocol describes a biochemical assay to determine the inhibitory effect of this compound on the autophosphorylation of PKR. The assay measures the level of phosphorylated PKR at Threonine 446 (Thr446), a key residue in the activation loop of the kinase.

Materials and Reagents:

  • Recombinant human PKR enzyme

  • This compound (dissolved in DMSO)

  • ATP

  • dsRNA (e.g., polyinosinic:polycytidylic acid, poly(I:C))

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Anti-phospho-PKR (Thr446) antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection substrate (e.g., chemiluminescent or fluorescent substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • In a 96-well microplate, add the diluted this compound or DMSO control.

  • Add recombinant PKR enzyme to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution containing dsRNA (to activate PKR) and ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Coat a separate high-binding 96-well plate with a capture antibody against total PKR or directly spot the reaction mixture onto a nitrocellulose membrane.

  • Block non-specific binding sites.

  • Add the anti-phospho-PKR (Thr446) antibody and incubate.

  • Wash the plate/membrane and add the labeled secondary antibody.

  • After a final wash, add the detection substrate and measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Assay: Inhibition of Intracellular PKR Activation

This protocol outlines a cell-based assay to assess the ability of this compound to inhibit PKR activation within a cellular context.

Materials and Reagents:

  • Mammalian cell line (e.g., mouse macrophages, HEK293T)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • dsRNA (e.g., poly(I:C)) or viral infection model

  • Lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-phospho-PKR (Thr446) antibody

  • Anti-total PKR antibody

  • Anti-GAPDH or other loading control antibody

  • Secondary antibodies

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a DMSO control for a specified period (e.g., 1-2 hours).

  • Induce PKR activation by transfecting the cells with poly(I:C) or by viral infection.

  • After the desired incubation time, wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membrane with anti-phospho-PKR (Thr446), anti-total PKR, and a loading control antibody.

  • Develop the blot and quantify the band intensities.

  • Normalize the phospho-PKR signal to total PKR and the loading control to determine the extent of inhibition.

Visualizations

PKR Signaling Pathway

PKR_Signaling_Pathway dsRNA dsRNA (Viral Replication) PKR_inactive Inactive PKR (Monomer) dsRNA->PKR_inactive Binds PKR_active Active PKR (Dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates NFkB_pathway NF-κB Pathway PKR_active->NFkB_pathway Activates MAPK_pathway MAPK Pathway PKR_active->MAPK_pathway Activates Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibits (ATP-competitive) eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_Inhibition Protein Synthesis Inhibition eIF2a_P->Translation_Inhibition Apoptosis Apoptosis Translation_Inhibition->Apoptosis NFkB_pathway->Apoptosis MAPK_pathway->Apoptosis

Caption: PKR activation by dsRNA and its downstream signaling, with the inhibitory action of this compound.

Experimental Workflow for Biochemical Assay

Biochemical_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_reagents Add Inhibitor and Recombinant PKR to Plate prep_inhibitor->add_reagents pre_incubate Pre-incubate at Room Temp (10-15 min) add_reagents->pre_incubate initiate_reaction Initiate Reaction with dsRNA and ATP pre_incubate->initiate_reaction incubate Incubate at 30°C (15-30 min) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detection Detect Phospho-PKR (e.g., ELISA or Western Blot) stop_reaction->detection analysis Data Analysis: Calculate % Inhibition & IC50 detection->analysis end End analysis->end

Caption: A stepwise workflow for the in vitro biochemical assay to measure this compound activity.

Logical Relationship of PKR Inhibition and Cellular Outcomes

PKR_Inhibition_Outcomes Pkr_IN_C51 This compound PKR_Activation PKR Activation Pkr_IN_C51->PKR_Activation Inhibits eIF2a_P eIF2α Phosphorylation PKR_Activation->eIF2a_P Leads to Protein_Synthesis Protein Synthesis eIF2a_P->Protein_Synthesis Inhibits Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Required for

Caption: The logical cascade from PKR inhibition by this compound to the restoration of protein synthesis.

References

Application Notes and Protocols for Pkr-IN-C51 (C16) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pkr-IN-C51, more commonly known as C16, is a potent and selective inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] PKR is a crucial mediator of cellular stress responses and plays a significant role in apoptosis, inflammation, and the regulation of translation.[3][4] As an ATP-competitive inhibitor, C16 has demonstrated neuroprotective, anti-inflammatory, and anti-tumor effects in various preclinical models, making it a valuable tool for research in neurodegenerative diseases, oncology, and inflammatory disorders. These application notes provide detailed protocols for the dosage and administration of this compound (C16) in mouse models.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound (C16) used in various mouse studies.

Study FocusMouse ModelDosageAdministration RouteDosing FrequencyVehicleReference
HIV-associated nephropathyTg26 transgenic mice10 µg/kgIntraperitoneal (i.p.)Three times weekly0.5% DMSO-PBS[3]
Hepatocellular CarcinomaBALB/c-nu/nu (xenograft)30, 100, or 300 µg/kgIntraperitoneal (i.p.)Every day for 4 weeksPhosphate-buffered saline[5]
Huntington's disease modelChemically-inducedNot specified in abstractNot specifiedNot specifiedNot specified
NeuroprotectionNot specified0.7 mg/kg (lethal dose)Not specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound (C16) for Neuroprotection Studies

This protocol is adapted from studies investigating the neuroprotective effects of C16.

Materials:

  • This compound (C16) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes (28-30 gauge)

  • Animal balance

  • Appropriate mouse strain for the study of neurodegenerative disease.

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically weigh the required amount of this compound (C16) powder.

    • Prepare a stock solution by dissolving C16 in 100% DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of C16 in 1 mL of DMSO.

    • For a final dosing solution with 0.5% DMSO, dilute the stock solution in sterile PBS. For a 10 µg/kg dose in a 20g mouse (requiring 0.2 µg in a typical injection volume of 200 µL), a precise dilution series is necessary. It is often practical to prepare a larger volume of the final dosing solution to ensure accuracy.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before administration to calculate the precise injection volume.

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly downwards on one side. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a 15-20 degree angle.

    • Slowly inject the calculated volume of the C16 solution intraperitoneally.

    • Monitor the mouse for any immediate adverse reactions.

  • Dosing Schedule:

    • The dosing frequency will depend on the specific experimental design. For chronic studies, administration can be performed three times a week.[3] For acute models, a single dose or daily doses for a shorter period may be appropriate.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound (C16) for Oncology Studies

This protocol is based on studies evaluating the anti-tumor effects of C16 in xenograft mouse models.

Materials:

  • This compound (C16) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes (28-30 gauge)

  • Animal balance

  • Immunodeficient mice (e.g., BALB/c-nu/nu) bearing tumor xenografts.

Procedure:

  • Preparation of Dosing Solution:

    • This compound (C16) can be directly dissolved in PBS for administration.[5]

    • Aseptically weigh the required amount of C16 powder and dissolve it in sterile PBS to the desired final concentration (e.g., for a 300 µg/kg dose).

    • Vortex thoroughly to ensure the compound is fully dissolved.

  • Animal Handling and Dosing:

    • Follow the same procedure for animal handling and intraperitoneal injection as described in Protocol 1.

  • Dosing Schedule:

    • For tumor growth inhibition studies, daily intraperitoneal injections for a period of several weeks (e.g., 4 weeks) are often employed.[5]

    • Tumor volume and body weight should be monitored regularly throughout the study.

Visualizations

Signaling Pathway

PKR_Signaling_Pathway Stress Cellular Stress (e.g., dsRNA, Cytokines) PKR_inactive Inactive PKR (monomer) Stress->PKR_inactive Activation PKR_active Active PKR (dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation Apoptosis Apoptosis PKR_active->Apoptosis Induction IKK IKK Complex PKR_active->IKK Activation C16 This compound (C16) C16->PKR_active Inhibition eIF2a_P p-eIF2α Translation Protein Translation eIF2a_P->Translation Inhibition Inflammation Inflammation (NF-κB activation) NFkB NF-κB IKK->NFkB Activation NFkB->Inflammation

Caption: PKR Signaling Pathway and Inhibition by this compound (C16).

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Appropriate Mouse Model start->animal_model drug_prep Prepare this compound (C16) Dosing Solution animal_model->drug_prep dosing Administer C16 to Mice (e.g., Intraperitoneal Injection) drug_prep->dosing monitoring Monitor Animal Health and Disease Progression dosing->monitoring data_collection Collect Data (e.g., Tumor Size, Behavioral Tests) monitoring->data_collection tissue_harvest Harvest Tissues for Ex Vivo Analysis data_collection->tissue_harvest analysis Biochemical & Histological Analysis tissue_harvest->analysis results Analyze and Interpret Results analysis->results

Caption: General Experimental Workflow for In Vivo Studies with this compound (C16).

References

Application Notes and Protocols for Pkr-IN-C51 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pkr-IN-C51, a potent inhibitor of the double-stranded RNA-dependent protein kinase (PKR), for investigating neuroinflammatory processes.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The protein kinase R (PKR) has emerged as a key regulator of the innate immune response and neuroinflammatory pathways. Activated by various stimuli, including viral double-stranded RNA (dsRNA), cytokines, and lipopolysaccharide (LPS), PKR triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of the inflammasome.[1][2] this compound is a valuable chemical probe for elucidating the precise role of PKR in these processes.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PKR.[3] By binding to the ATP-binding pocket of the kinase, it prevents the autophosphorylation of PKR, which is a critical step for its activation.[4] This inhibition effectively blocks the downstream signaling events mediated by PKR, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the NF-κB pathway.[5][6]

cluster_0 PKR Activation and Inhibition Activators dsRNA, LPS, Cytokines PKR_inactive Inactive PKR Activators->PKR_inactive Binds PKR_active Active p-PKR PKR_inactive->PKR_active Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., p-eIF2α, NF-κB activation) PKR_active->Downstream_Signaling Activates Pkr_IN_C51 This compound Pkr_IN_C51->PKR_inactive Binds to ATP pocket ATP ATP cluster_1 In Vitro Experimental Workflow Plate_Cells Plate BV-2 Cells Pretreat Pre-treat with this compound Plate_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Samples Collect Lysates & Supernatants Stimulate->Collect_Samples Analyze Analyze Inflammatory Markers (Western, ELISA, Griess) Collect_Samples->Analyze cluster_2 PKR Signaling in Neuroinflammation Stimuli Inflammatory Stimuli (LPS, dsRNA) PKR PKR Stimuli->PKR pPKR p-PKR PKR->pPKR IKK IKK Complex pPKR->IKK NLRP3 NLRP3 Inflammasome pPKR->NLRP3 Activates Pkr_IN_C51_2 This compound Pkr_IN_C51_2->PKR Inhibits NFkB IκB-NF-κB IKK->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Casp1 Caspase-1 NLRP3->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleaves proIL1b pro-IL-1β

References

Application of Pkr-IN-C51 in Cancer Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of Pkr-IN-C51 in cancer research is limited in publicly available literature. The following application notes and protocols are based on the known function of this compound as a Protein Kinase R (PKR) inhibitor and data from studies on other well-characterized PKR inhibitors, such as C16. These notes are intended to serve as a guide for researchers to design and conduct their own investigations into the potential of this compound in oncology.

Introduction to this compound

This compound is an ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). PKR is a serine/threonine kinase that plays a crucial role in the cellular response to various stresses, including viral infections and cytokine exposure. In the context of cancer, PKR has a dual role, acting as both a tumor suppressor and a tumor promoter depending on the cellular context and cancer type. This makes PKR a compelling target for therapeutic intervention. Inhibition of PKR with small molecules like this compound offers a potential strategy to modulate cancer cell proliferation, survival, and sensitivity to other therapies.

Mechanism of Action

This compound functions by competing with ATP for the binding site on the PKR enzyme. This prevents the autophosphorylation and subsequent activation of PKR. The canonical downstream effect of PKR activation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis and can induce apoptosis. By inhibiting PKR, this compound can prevent the phosphorylation of eIF2α and modulate other signaling pathways regulated by PKR, including the NF-κB and MAPK pathways.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Target Double-stranded RNA-activated protein kinase (PKR)
Mechanism of Action ATP-competitive inhibitor
IC50 9 μM
Chemical Formula C23H21N5
Molecular Weight 367.45 g/mol

Table 2: Representative Data of a PKR Inhibitor (C16) in Cancer Cell Lines

This data is from studies on the PKR inhibitor C16 and is provided as a reference for the expected effects of PKR inhibition in cancer cells. Similar experiments are recommended to determine the specific activity of this compound.

Cell LineCancer TypeAssayTreatment Concentration (nM)Observed EffectReference
Huh7Hepatocellular CarcinomaMTS Assay (Cell Viability)500 - 3000Dose-dependent decrease in cell proliferation.[1][1]
HCT116Colorectal CancerMTS Assay (Cell Viability)100 - 2000Dose-dependent suppression of cell proliferation.[2][2]
HT29Colorectal CancerMTS Assay (Cell Viability)100 - 2000Dose-dependent suppression of cell proliferation.[2][2]
Huh7Hepatocellular CarcinomaWestern Blot (p-PKR)500 - 3000Dose-dependent decrease in PKR phosphorylation.[1][1]
HCT116Colorectal CancerFlow Cytometry (Cell Cycle)1000G1 cell cycle arrest.[2][2]
HCT116Colorectal CancerWestern Blot (p21)1000Increased p21 protein expression.[2][2]

Signaling Pathways and Experimental Workflows

PKR_Signaling_Pathway cluster_upstream Upstream Activators cluster_pkr PKR Regulation cluster_downstream Downstream Effects dsRNA dsRNA PKR_inactive PKR (inactive) dsRNA->PKR_inactive Cytokines Cytokines Cytokines->PKR_inactive Stress Stress Stress->PKR_inactive PKR_active p-PKR (active) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation IKK IKK PKR_active->IKK Activation MAPK MAPK Pathway PKR_active->MAPK Modulation Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibition p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Inhibition Protein Synthesis Inhibition p_eIF2a->Translation_Inhibition NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation NFkB->Proliferation Apoptosis Apoptosis MAPK->Apoptosis MAPK->Proliferation Translation_Inhibition->Apoptosis

Caption: PKR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Select Cancer Cell Lines Culture_Cells Culture Cells Start->Culture_Cells Treat_Cells Treat with this compound (Dose-Response and Time-Course) Culture_Cells->Treat_Cells Endpoint_Assays Endpoint Assays Treat_Cells->Endpoint_Assays Viability Cell Viability Assay (e.g., MTS, MTT) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Endpoint_Assays->Apoptosis Western_Blot Western Blot Analysis (p-PKR, p-eIF2α, etc.) Endpoint_Assays->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Huh7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of PKR Pathway Activation

This protocol is to assess the effect of this compound on the phosphorylation status of PKR and its downstream target eIF2α.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-PKR (Thr446), anti-PKR (total), anti-p-eIF2α (Ser51), anti-eIF2α (total), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the total protein and/or loading control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the previous protocols.

  • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

References

Application Notes and Protocols for Studying Viral Replication Using the PKR Inhibitor Pkr-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The double-stranded RNA (dsRNA)-activated protein kinase (PKR) is a crucial component of the innate immune system, acting as a primary sensor for viral infections.[1][2][3] Upon detection of viral dsRNA, a common replication intermediate for many viruses, PKR becomes activated through autophosphorylation.[1][4] Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, which serves to restrict viral replication.[1][3][5] Many viruses, however, have evolved sophisticated mechanisms to evade this host defense mechanism.[2][6][7]

The specific PKR inhibitor, PKR-IN-C16 (also known as Compound C16), offers a valuable tool for dissecting the intricate interplay between viral replication strategies and the host PKR-mediated antiviral response.[8] By selectively blocking PKR activity, researchers can investigate the dependency of specific viruses on the suppression of this pathway for their propagation and explore the potential of PKR inhibitors as broad-spectrum antiviral therapeutics. These application notes provide a comprehensive guide to utilizing Pkr-IN-C16 for studying viral replication, complete with detailed protocols and data presentation guidelines.

Mechanism of Action

PKR-IN-C16 is a potent and specific inhibitor of PKR.[8] It functions by preventing the autophosphorylation of PKR, thereby keeping the kinase in its inactive state.[9] This, in turn, prevents the downstream phosphorylation of eIF2α and the subsequent shutdown of protein synthesis. By maintaining a cellular environment permissive for translation, the effects of viral infection can be studied in the absence of this key host antiviral response.

Applications in Viral Replication Studies

  • Elucidating Viral Evasion Mechanisms: By inhibiting PKR, researchers can determine whether a specific virus relies on evading this pathway for efficient replication. An increase in viral replication in the presence of Pkr-IN-C16 would suggest the virus is sensitive to the antiviral effects of PKR.

  • Investigating Virus-Host Interactions: Pkr-IN-C16 can be used to study the downstream consequences of PKR activation during viral infection, including its role in apoptosis and cytokine production.[1][5]

  • Antiviral Drug Discovery: As a research tool, Pkr-IN-C16 helps validate PKR as a potential target for antiviral therapies. Screening for compounds with similar mechanisms of action could lead to the development of novel broad-spectrum antiviral drugs.

Data Presentation

Quantitative Analysis of Pkr-IN-C16 Antiviral Activity

The following table summarizes the quantitative data on the antiviral activity of Pkr-IN-C16 against Lymphocytic Choriomeningitis Virus (LCMV).

VirusCell LineAssay TypeParameterValueReference
Lymphocytic Choriomeningitis Virus (LCMV)Not SpecifiedDose-ResponseEC500.177 µM[9]
Lymphocytic Choriomeningitis Virus (LCMV)Not SpecifiedCytotoxicityCC50>20 µM[9]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using Quantitative PCR (qPCR)

This protocol describes how to quantify the effect of Pkr-IN-C16 on viral replication by measuring the change in viral genomic RNA or DNA.

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of known titer

  • Pkr-IN-C16 (Compound C16)

  • Cell culture medium and supplements

  • 96-well plates

  • RNA/DNA extraction kit

  • qPCR master mix with appropriate primers and probe for the target virus

  • Real-time PCR instrument

  • Control compounds (e.g., inactive analog C22, vehicle control like DMSO)

Procedure:

  • Cell Seeding: Seed permissive host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Pkr-IN-C16 in cell culture medium. Once cells are confluent, remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO) and a positive control (if available). Incubate for 1-2 hours.

  • Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1-1.

  • Incubation: Incubate the infected plates for a period sufficient for multiple rounds of viral replication (e.g., 24, 48, 72 hours).

  • Nucleic Acid Extraction: At the desired time points, harvest the cell supernatant or cell lysate. Extract viral RNA or DNA using a suitable commercial kit according to the manufacturer's instructions.

  • qPCR Analysis: Perform qPCR using primers and probes specific for the viral genome.[10][11][12][13] Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification of viral copy numbers.

  • Data Analysis: Determine the viral load for each concentration of Pkr-IN-C16. Plot the viral load against the inhibitor concentration to determine the EC50 value.

Protocol 2: Cytotoxicity Assay

This protocol is essential to ensure that the observed antiviral effect is not due to the toxicity of the compound.

Materials:

  • Host cells (same as in the antiviral assay)

  • Pkr-IN-C16

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Add serial dilutions of Pkr-IN-C16 to the cells, including a vehicle-only control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24, 48, 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the CC50 value.

Protocol 3: Western Blot Analysis of PKR Pathway Activation

This protocol allows for the direct assessment of Pkr-IN-C16's effect on the PKR signaling pathway.

Materials:

  • Host cells

  • Virus

  • Pkr-IN-C16

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PKR (Thr446), anti-PKR, anti-phospho-eIF2α (Ser51), anti-eIF2α, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Infection: Seed cells in 6-well plates. Pre-treat with Pkr-IN-C16 for 1-2 hours before infecting with the virus. Include uninfected and untreated controls.

  • Cell Lysis: At the desired time post-infection, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PKR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Viral_dsRNA Viral dsRNA Virus->Viral_dsRNA Replication PKR_inactive PKR (inactive) Viral_dsRNA->PKR_inactive Binds to PKR_active p-PKR (active) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates IFN_genes Interferon Gene Transcription PKR_active->IFN_genes Activates (via NF-kB, IRFs) Protein_synthesis Protein Synthesis eIF2a_p p-eIF2α eIF2a_p->Protein_synthesis Inhibits Viral_replication Viral Replication Protein_synthesis->Viral_replication Required for Pkr_IN_C16 Pkr-IN-C16 Pkr_IN_C16->Inhibition Inhibition->PKR_active Inhibits Autophosphorylation Experimental_Workflow cluster_assays 5. Assays Start Start Cell_Culture 1. Seed Permissive Cells Start->Cell_Culture Compound_Treatment 2. Treat with Pkr-IN-C16 Cell_Culture->Compound_Treatment Viral_Infection 3. Infect with Virus Compound_Treatment->Viral_Infection Incubation 4. Incubate Viral_Infection->Incubation qPCR Viral Load (qPCR) Incubation->qPCR Cytotoxicity Cytotoxicity Assay Incubation->Cytotoxicity Western_Blot PKR Pathway Analysis (Western Blot) Incubation->Western_Blot Data_Analysis 6. Data Analysis qPCR->Data_Analysis Cytotoxicity->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Pkr-IN-C51 and Other PKR Inhibitors in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein kinase R (PKR) is a serine/threonine kinase that plays a crucial role in the cellular stress response. Aberrant PKR activation has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[1][2][3] Activated PKR contributes to neuroinflammation, apoptosis, and synaptic dysfunction, making it a compelling therapeutic target. This document provides detailed application notes and protocols for the use of PKR inhibitors in neurodegenerative disease models. While the focus is on the general application of PKR inhibitors, specific data for the compound Pkr-IN-C51 is limited in publicly available research. Therefore, this document leverages data from more extensively studied PKR inhibitors, such as C16 and SAR439883 , as representative examples to guide research in this area.

Quantitative Data of Representative PKR Inhibitors

The following tables summarize the quantitative data for well-characterized PKR inhibitors used in neurodegenerative disease research. This data is essential for dose selection and experimental design.

Table 1: In Vitro Potency of PKR Inhibitors

CompoundTargetIC50Cell-based AssayReference
This compoundPKR9 µMInhibition of intracellular PKR activation in primary mouse macrophages[4][6]
C16PKR186-210 nMInhibition of PKR autophosphorylation[9]
SAR439883PKR30 nMEnzymatic assay[10]
SAR439883human PKR0.68 µMInhibition of eIF2α phosphorylation in HEK cells[10][11]
SAR439883murine PKR0.69 µMInhibition of eIF2α phosphorylation in HEK cells[10][11]

Table 2: In Vivo Efficacy and Pharmacokinetics of PKR Inhibitors

CompoundAnimal ModelDosing RegimenKey OutcomesReference
C16Quinolinic acid-induced excitotoxic rat model600 µg/kg, intraperitoneal injectionReduced neuronal loss and neuroinflammation[3][12]
SAR439883ApoE4 human replacement male mice1-week oral treatmentRescued short-term memory impairment; dose-dependently reduced learning and memory deficits[13]
SAR439883AβO-injected male mice2-week administration in dietAmeliorated cognitive impairment; prevented loss of synaptic proteins; reduced IL-1β levels[13]
SAR439883Wild-type mice (Pharmacokinetics)30 mg/kg, oral gavageHalf-life: 2.6 hours; Oral bioavailability: 10%; Brain Cmax: 6.6 µM; Brain to plasma ratio: 0.34[10]

Signaling Pathways and Experimental Workflow

PKR Signaling Pathway in Neurodegeneration

PKR is activated by various stressors, including viral double-stranded RNA, amyloid-β oligomers (AβOs), and inflammatory cytokines.[13] Activated PKR phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general inhibition of protein synthesis. However, it selectively enhances the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress responses, including apoptosis. Furthermore, activated PKR can trigger neuroinflammatory pathways, leading to the production of pro-inflammatory cytokines like IL-1β.[13][14]

PKR_Signaling_Pathway PKR Signaling Pathway in Neurodegeneration Stress Stressors (Aβ oligomers, dsRNA, Cytokines) PKR PKR Stress->PKR activates pPKR p-PKR (Active) PKR->pPKR autophosphorylation eIF2a eIF2α pPKR->eIF2a phosphorylates Inflammation Neuroinflammation (↑ IL-1β) pPKR->Inflammation activates PKR_inhibitor This compound / C16 / SAR439883 PKR_inhibitor->pPKR inhibits peIF2a p-eIF2α eIF2a->peIF2a Protein_synthesis Global Protein Synthesis Inhibition peIF2a->Protein_synthesis leads to ATF4 ATF4 Translation peIF2a->ATF4 upregulates Apoptosis Apoptosis ATF4->Apoptosis promotes Synaptic_dysfunction Synaptic Dysfunction & Neuronal Loss Apoptosis->Synaptic_dysfunction Inflammation->Synaptic_dysfunction

Caption: PKR signaling cascade in neurodegenerative diseases.

Experimental Workflow for Evaluating PKR Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PKR inhibitor in the context of neurodegenerative diseases.

Experimental_Workflow Experimental Workflow for PKR Inhibitor Evaluation Start Start: Identify Potent PKR Inhibitor (e.g., this compound) In_vitro In Vitro Characterization Start->In_vitro Biochemical_assay Biochemical Assays (IC50 determination) In_vitro->Biochemical_assay Cell_based_assay Cell-based Assays (e.g., eIF2α phosphorylation) In_vitro->Cell_based_assay Toxicity_assay Neuronal Toxicity Models (e.g., AβO-induced toxicity) In_vitro->Toxicity_assay In_vivo In Vivo Evaluation in Neurodegenerative Disease Models Toxicity_assay->In_vivo PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_vivo->PK_PD Behavioral_tests Behavioral Testing (Cognitive function) In_vivo->Behavioral_tests Histology Post-mortem Brain Analysis (Histology, Biomarkers) Behavioral_tests->Histology Data_analysis Data Analysis and Conclusion Histology->Data_analysis

Caption: A generalized workflow for preclinical testing of PKR inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for the evaluation of PKR inhibitors in Alzheimer's disease models. These can be adapted for this compound and other inhibitors.

Protocol 1: In Vitro Inhibition of eIF2α Phosphorylation

Objective: To determine the cellular potency of a PKR inhibitor in blocking the PKR signaling pathway.

Model: Inducible murine and human PKR-expressing HEK cell lines.

Materials:

  • PKR inhibitor (e.g., SAR439883, dissolved in DMSO)

  • HEK cells with inducible PKR expression

  • Doxycycline (for induction)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-eIF2α, anti-total-eIF2α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Seed the inducible HEK cells in 6-well plates and allow them to adhere overnight.

  • Induce PKR expression by treating the cells with doxycycline for 24 hours.

  • Pre-treat the cells with various concentrations of the PKR inhibitor or vehicle (DMSO) for 1 hour.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescence substrate and image the bands.

  • Quantify the band intensities and calculate the ratio of phospho-eIF2α to total eIF2α.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Aβ Oligomer (AβO)-Induced Neurotoxicity Assay

Objective: To assess the neuroprotective effects of a PKR inhibitor against AβO-induced toxicity.

Model: Primary neuronal cultures.

Materials:

  • PKR inhibitor

  • Aβ1-42 peptide to prepare AβOs

  • Primary cortical neurons

  • Neurobasal medium and supplements

  • Caspase-3/7 activity assay kit

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro.

  • Prepare AβOs from Aβ1-42 peptide according to established protocols.

  • Pre-treat the neuronal cultures with the PKR inhibitor or vehicle for 1 hour.

  • Expose the neurons to a neurotoxic concentration of AβOs for 24 hours.

  • Measure cell viability or apoptosis using a Caspase-3/7 activity assay according to the manufacturer's instructions.

  • Compare the level of apoptosis in inhibitor-treated cells to vehicle-treated cells to determine the neuroprotective effect.

Protocol 3: In Vivo Efficacy in an AβO-Injected Mouse Model of AD

Objective: To evaluate the ability of a PKR inhibitor to rescue cognitive deficits and reduce neuroinflammation in an acute AD mouse model.

Model: Male C57BL/6J mice injected with AβOs.

Materials:

  • PKR inhibitor (e.g., SAR439883) formulated for dietary administration

  • AβOs

  • Stereotaxic injection apparatus

  • Behavioral testing equipment (e.g., Y-maze, Morris Water Maze)

  • Reagents for ELISA (for IL-1β) and Western blotting (for synaptic proteins)

Procedure:

  • Acclimate male C57BL/6J mice to the housing conditions.

  • Administer the PKR inhibitor-formulated diet or a control diet for 2 weeks.

  • On day 7 of the treatment, perform intracerebroventricular (ICV) injection of AβOs or vehicle using a stereotaxic apparatus.

  • Continue the dietary treatment for another 7 days.

  • Conduct behavioral tests to assess cognitive function:

    • Y-maze: To evaluate spatial working memory.

    • Morris Water Maze: To assess spatial learning and memory.

  • At the end of the study, euthanize the mice and collect brain tissue.

  • Dissect the hippocampus and cortex for biochemical analysis.

  • Measure levels of the pro-inflammatory cytokine IL-1β using ELISA.

  • Quantify the levels of synaptic proteins (e.g., synaptophysin, PSD-95) by Western blotting to assess synaptic integrity.

  • Analyze the data to determine if the PKR inhibitor treatment ameliorated the AβO-induced cognitive deficits and neuropathological changes.[13]

Conclusion

PKR inhibitors represent a promising therapeutic strategy for neurodegenerative diseases by targeting key pathological mechanisms including neuroinflammation and apoptosis. The provided data and protocols for well-characterized inhibitors like C16 and SAR439883 offer a solid foundation for researchers to design and execute studies with other PKR inhibitors such as this compound. Further investigation into the specific properties and efficacy of this compound in relevant disease models is warranted to fully understand its therapeutic potential.

References

Pkr-IN-C16 for the Investigation of Cognitive Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive decline, a hallmark of neurodegenerative diseases such as Alzheimer's disease and age-related cognitive impairment, presents a significant challenge to global health. The protein kinase R (PKR) has emerged as a key player in the molecular pathways underlying neuronal dysfunction and memory impairment.[1][2] Pkr-IN-C16 (also known as Compound C16) is a potent and specific inhibitor of PKR that has demonstrated significant neuroprotective and cognitive-enhancing properties in various preclinical models.[1] This document provides detailed application notes and protocols for utilizing Pkr-IN-C16 as a tool to study and potentially ameliorate cognitive deficits.

Mechanism of Action

Pkr-IN-C16 exerts its effects by directly inhibiting the kinase activity of PKR, a crucial component of the integrated stress response (ISR). Under conditions of cellular stress, such as the presence of amyloid-β oligomers or inflammatory signals, PKR becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[2] This phosphorylation leads to a general inhibition of protein translation, which can impair synaptic plasticity and memory consolidation. Furthermore, activated PKR is implicated in promoting neuroinflammation through the activation of pathways such as NF-κB, leading to the production of pro-inflammatory cytokines like TNFα and IL-1β.[1]

By inhibiting PKR, Pkr-IN-C16 prevents the phosphorylation of eIF2α, thereby restoring protein synthesis necessary for long-term memory formation. Additionally, Pkr-IN-C16 can attenuate the neuroinflammatory response, further contributing to its neuroprotective effects.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of PKR inhibitor treatment on cognitive function in rodent models.

Table 1: Effect of PKR Inhibitor on Barnes Maze Performance in a Mouse Model of Wilson's Disease

Treatment GroupEscape Latency (seconds)
Wild-Type (WT) + Saline~40
Toxic Milk (TX) Model + Saline~110
TX Model + Pkr-IN-C16~50

Data extracted and estimated from graphical representation in a study on a murine model of Wilson's disease, which exhibits cognitive impairment.[3] The study demonstrated that Pkr-IN-C16 treatment significantly reduced the escape latency in the Barnes maze, indicating improved spatial learning and memory.

Table 2: Effect of a Novel PKR Inhibitor (SAR439883) on Y-Maze Performance in an AβO-injected Mouse Model of Alzheimer's Disease

Treatment GroupSpontaneous Alternation (%)
VehicleDecreased
SAR439883 (low dose)Increased
SAR439883 (high dose)Significantly Increased (rescued deficit)

This table summarizes findings from a study where a novel selective PKR inhibitor, SAR439883, was shown to dose-dependently ameliorate cognitive impairment in the Y-maze in a mouse model of Alzheimer's disease induced by amyloid-β oligomer (AβO) injection.[4]

Table 3: Effect of a Novel PKR Inhibitor (SAR439883) on Morris Water Maze Performance in an AβO-injected Mouse Model of Alzheimer's Disease

Treatment GroupEscape LatencyTime in Target Quadrant
VehicleIncreasedDecreased
SAR439883Dose-dependently decreasedDose-dependently increased

This table summarizes the dose-dependent improvement in spatial learning and memory observed in the Morris Water Maze test in an AβO-injected mouse model of Alzheimer's disease following treatment with the selective PKR inhibitor, SAR439883.[4]

Experimental Protocols

Detailed methodologies for key behavioral experiments to assess cognitive function are provided below.

Morris Water Maze (MWM) Protocol

The Morris Water Maze is a widely used test for spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • Submerged escape platform (10 cm in diameter).

  • Video tracking system and software.

  • Distinct visual cues placed around the room.

Procedure:

  • Acquisition Phase (4-5 days):

    • Divide the pool into four quadrants and place the escape platform in the center of one quadrant, submerged 1-2 cm below the water surface.

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the tracking software.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Y-Maze Protocol

The Y-Maze is used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking system (optional, but recommended for accurate data collection).

Procedure:

  • Place the mouse in the center of the Y-maze.

  • Allow the mouse to freely explore the maze for 5-8 minutes.

  • Record the sequence of arm entries.

  • An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Barnes Maze Protocol

The Barnes Maze is a test of spatial learning and memory that is less stressful than the MWM as it does not involve swimming.

Materials:

  • Circular platform with 18-20 holes around the perimeter.

  • An "escape box" located under one of the holes.

  • Aversive stimuli (e.g., bright light, mild fan).

  • Video tracking system.

  • Distinct visual cues placed around the room.

Procedure:

  • Habituation (1-2 days):

    • Gently place the mouse in the center of the maze and guide it to the escape box.

    • Allow the mouse to remain in the escape box for 2-3 minutes.

  • Acquisition Phase (4-5 days):

    • Place the mouse in the center of the maze under the aversive stimuli.

    • Allow the mouse to explore the maze for up to 3 minutes to find the escape hole.

    • Record the time to find the escape hole (escape latency) and the number of errors (poking its nose into incorrect holes).

    • If the mouse does not find the escape hole, gently guide it there.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape box.

    • Place the mouse in the center of the maze.

    • Record the time spent in the quadrant of the target hole and the number of pokes into the target hole over a 90-second period.

Signaling Pathways and Experimental Workflows

PKR_Signaling_Pathway Stress Cellular Stress (e.g., Aβ oligomers, Neuroinflammation) PKR_inactive PKR (inactive) Stress->PKR_inactive activates PKR_active PKR (active) PKR_inactive->PKR_active phosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates NFkB_pathway NF-κB Pathway PKR_active->NFkB_pathway activates Pkr_IN_C16 Pkr-IN-C16 Pkr_IN_C16->PKR_active inhibits peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Protein Synthesis peIF2a->Protein_Synthesis inhibits Synaptic_Plasticity Synaptic Plasticity & Memory Consolidation Protein_Synthesis->Synaptic_Plasticity required for Cognitive_Function Cognitive Function Synaptic_Plasticity->Cognitive_Function improves Inflammation Neuroinflammation (TNFα, IL-1β) NFkB_pathway->Inflammation leads to Inflammation->Cognitive_Function impairs

Caption: Pkr-IN-C16 Mechanism of Action in Improving Cognitive Function.

Experimental_Workflow Animal_Model Animal Model of Cognitive Impairment (e.g., AD model, Aged mice) Treatment Treatment Administration (Pkr-IN-C16 or Vehicle) Animal_Model->Treatment Behavioral_Testing Cognitive Behavioral Testing Treatment->Behavioral_Testing MWM Morris Water Maze Behavioral_Testing->MWM YMaze Y-Maze Behavioral_Testing->YMaze BarnesMaze Barnes Maze Behavioral_Testing->BarnesMaze Data_Analysis Data Analysis (Escape latency, Alternation %, etc.) MWM->Data_Analysis YMaze->Data_Analysis BarnesMaze->Data_Analysis Conclusion Conclusion on Cognitive Effects Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Pkr-IN-C51 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pkr-IN-C51, a potent and selective inhibitor of the double-stranded RNA-activated protein kinase (PKR). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the ATP-binding site of PKR. PKR is a crucial component of the innate immune system, activated by double-stranded RNA (dsRNA), a hallmark of viral infection. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis to prevent viral replication. PKR is also involved in various cellular stress response pathways that regulate inflammation and apoptosis. By inhibiting PKR, this compound can modulate these signaling cascades, making it a valuable tool for research in virology, immunology, and neurodegenerative diseases.

Q2: What are the primary challenges when working with this compound?

The main challenges associated with this compound are its limited aqueous solubility and potential for precipitation in cell culture media. Proper handling and preparation of stock solutions are critical to ensure the compound remains in solution and delivers its intended biological activity.

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving this compound.

Solution:

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). For most applications, preparing a concentrated stock solution in DMSO is the recommended first step.

Recommended Solvents and Storage:

SolventMaximum SolubilityStock Solution Storage
DMSO≥ 10 mM-20°C for short-term (weeks) -80°C for long-term (months)

Note: The provided solubility is based on available data. It is always recommended to perform a small-scale test to confirm solubility with your specific batch of the compound.

Tips for Dissolving:

  • Use high-purity, anhydrous DMSO to prepare your stock solution.

  • To aid dissolution, you can gently warm the solution and vortex or sonicate.

Problem: My this compound precipitates when I add it to my aqueous buffer or cell culture medium.

Solution:

This is a common issue due to the hydrophobic nature of many small molecule inhibitors. The key is to avoid shocking the compound with a rapid change in solvent polarity.

Recommended Dilution Procedure:

  • Prepare a high-concentration stock solution in 100% DMSO. (e.g., 10 mM).

  • Perform serial dilutions in your cell culture medium or aqueous buffer. It is crucial to add the DMSO stock solution to the aqueous solution and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.

  • Keep the final concentration of DMSO in your experiment as low as possible. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, but it is best to keep it below 0.1% if possible. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Precipitation in Media:

SymptomPossible CauseSuggested Solution
Immediate, heavy precipitation upon dilution.High final concentration of this compound; high percentage of DMSO in the final solution.Decrease the final concentration of the inhibitor. Prepare an intermediate dilution in media before adding to the final culture volume.
Fine, crystalline precipitate forms over time.Compound coming out of solution at 37°C.Ensure thorough mixing upon dilution. Consider if the serum percentage in your media affects solubility.
Stability Issues

Problem: I am concerned about the stability of my this compound stock solution and working solutions.

Solution:

Proper storage is critical to maintaining the activity of this compound.

Storage Recommendations:

  • Solid Compound: Store at -20°C, protected from light.

  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term use, -20°C is acceptable.

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment. Due to its limited stability in aqueous solutions, do not store working dilutions for extended periods.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound and DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

General Protocol for a Cell-Based Assay

This protocol provides a general workflow. Specific cell types, seeding densities, and treatment times should be optimized for your experimental system.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Remember to maintain a consistent, low final DMSO concentration across all conditions, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period.

  • Assay: Following incubation, perform your desired downstream analysis (e.g., cell viability assay, western blot for phosphorylated eIF2α, cytokine measurement).

Visualizing the PKR Signaling Pathway and Experimental Workflow

To aid in understanding the mechanism of action of this compound and to provide a clear overview of the experimental process, the following diagrams have been generated.

PKR_Signaling_Pathway dsRNA dsRNA (e.g., viral) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive Binds PKR_active Active PKR (dimer) (Autophosphorylation) PKR_inactive->PKR_active Dimerization eIF2a eIF2α PKR_active->eIF2a Phosphorylates IKK IKK Complex PKR_active->IKK Activates Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibits Translation Protein Synthesis eIF2a->Translation p_eIF2a p-eIF2α Translation_Inhibition Protein Synthesis Inhibition p_eIF2a->Translation_Inhibition NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Simplified PKR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Prepare_Working Prepare Working Solutions (Serial Dilution in Media) Prepare_Stock->Prepare_Working Seed_Cells->Prepare_Working Treat_Cells Treat Cells with This compound or Vehicle Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Downstream Analysis (e.g., Viability, Western Blot) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for a cell-based assay using this compound.

Optimizing Pkr-IN-C51 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental use of Pkr-IN-C51, a potent inhibitor of the double-stranded RNA-activated protein kinase (PKR). Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: While the optimal concentration of this compound must be determined empirically for each cell line and experimental condition, a good starting point, based on functionally similar PKR inhibitors like C16, is in the range of 100 nM to 1 µM.[1][2] For initial experiments, we recommend performing a dose-response curve to determine the EC50 for your specific assay.

Q2: How can I be sure that this compound is effectively inhibiting PKR in my cells?

A2: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of PKR at Threonine 446 (p-PKR) and its primary substrate, eIF2α at Serine 51 (p-eIF2α).[3][4] A significant reduction in the levels of p-PKR and p-eIF2α upon treatment with this compound indicates successful inhibition.

Q3: I am observing cytotoxicity at my desired inhibitory concentration. What can I do?

A3: If cytotoxicity is a concern, consider performing a time-course experiment to determine the shortest incubation time that still yields effective PKR inhibition. Additionally, you can perform a cell viability assay, such as an MTT or MTS assay, to establish a therapeutic window where PKR is inhibited without significant cell death.[2] It is also possible that the observed cytotoxicity is an on-target effect of PKR inhibition, as PKR is involved in cell survival pathways.[5][6]

Q4: this compound is precipitating in my cell culture medium. How can I improve its solubility?

A4: this compound is typically dissolved in DMSO for a stock solution.[1] To avoid precipitation when adding it to aqueous culture media, ensure that the final DMSO concentration is low, typically below 0.5%. If solubility issues persist, you can try preparing the final dilution in a serum-containing medium, as serum proteins can help to stabilize small molecules. For in vivo applications, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[1]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data for PKR inhibitors, which can serve as a valuable reference for designing your experiments with this compound.

Table 1: In Vitro and In Cellulo Potency of the PKR Inhibitor C16

ParameterValueCell Line/SystemReference
IC50 210 nMIn vitro kinase assay[2][7]
Effective Concentration 100 nM - 1 µMSH-SY5Y cells[1]
Effective Concentration 500 nM - 3000 nMHuh7 cells[3][8]
Effective Concentration 100 nM - 2 µMHCT116 cells[2]

Note: This data is for the compound C16, a structurally and functionally similar PKR inhibitor. These values should be used as a starting point for the optimization of this compound concentration.

Table 2: Suggested Concentration Ranges for Common PKR Inhibitors

InhibitorTypical In Vitro ConcentrationTypical Cell Culture ConcentrationReference
C16 200 nM - 1 µM100 nM - 3 µM[1][2][3]
2-Aminopurine 10 mM0.5 mM - 10 mM[4][9]

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: Western Blot Analysis of PKR and eIF2α Phosphorylation

This protocol details the steps to confirm the inhibitory action of this compound on the PKR signaling pathway.

  • Cell Seeding and Treatment: Plate your cells of interest at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 2 µM) for the desired duration (e.g., 4-24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PKR (Thr446), total PKR, p-eIF2α (Ser51), and total eIF2α overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol allows for the determination of the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: In Vitro PKR Kinase Assay

This assay can be used to determine the direct inhibitory effect of this compound on PKR enzymatic activity.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing 320 ng/mL recombinant human PKR, 200 nM eIF2α substrate, and varying concentrations of this compound in a kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).[10]

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM.[10]

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using a suitable method, such as the Transcreener® ADP² Assay.[10]

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PKR signaling and the experimental steps to study them is crucial for a comprehensive understanding.

PKR_Signaling_Pathway cluster_nucleus Nuclear Translocation dsRNA dsRNA / Stress Signals PKR_inactive PKR (inactive dimer) dsRNA->PKR_inactive Activation PKR_active p-PKR (active) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation IKK IKK Complex PKR_active->IKK Activation Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibition peIF2a p-eIF2α eIF2a->peIF2a Translation Protein Synthesis peIF2a->Translation Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB-IκBα NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active IκBα degradation Gene_Expression Pro-inflammatory Gene Expression NFkappaB_active->Gene_Expression Nucleus Nucleus

Caption: The PKR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A streamlined workflow for Western blot analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of p-PKR observed - this compound concentration is too low.- Insufficient incubation time.- this compound has degraded.- Perform a dose-response experiment with a wider concentration range.- Increase the incubation time.- Use a fresh stock of this compound.
High background in Western blot - Blocking is insufficient.- Antibody concentration is too high.- Washing steps are inadequate.- Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Optimize primary and secondary antibody dilutions.- Increase the number and duration of washes.
Inconsistent results in cell viability assays - Uneven cell seeding.- Edge effects in the 96-well plate.- this compound precipitation.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect the wells for any precipitate after adding the compound.
This compound appears to be inactive - Incorrect storage of the compound.- The compound is not soluble at the tested concentration.- Store the this compound stock solution at -20°C or -80°C and protect from light.- Prepare a fresh dilution from the stock and ensure the final DMSO concentration is low.

References

Troubleshooting Pkr-IN-C51 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pkr-IN-C51 in their experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is understood to be a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Its mechanism of action is likely similar to the well-characterized PKR inhibitor C16, an oxindole/imidazole derivative.[1][2] This class of inhibitors typically functions by binding to the ATP-binding site of PKR, which in turn blocks the autophosphorylation necessary for its activation.[2] Consequently, the downstream signaling cascade, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), is inhibited.[2][3]

Q2: My this compound is not dissolving properly. What should I do?

Proper dissolution is critical for accurate experimental results. This compound and similar compounds can have limited solubility in aqueous solutions.

  • Recommended Solvent: The recommended solvent for creating a stock solution is high-quality, anhydrous DMSO.[1][4]

  • Assistance with Dissolution: If you are having trouble dissolving the compound, gentle warming (up to 60°C) and sonication can be used to aid dissolution in DMSO.[1][4]

  • Storage of Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into smaller volumes and store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][4] Avoid repeated freeze-thaw cycles. Always protect the solution from light.[4]

Q3: I am not observing the expected decrease in PKR phosphorylation (p-PKR) after treatment with this compound. What are the possible reasons?

Several factors could contribute to this issue:

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Inadequate Incubation Time: The inhibitor may require a sufficient amount of time to enter the cells and inhibit PKR. Consider performing a time-course experiment to identify the optimal treatment duration.

  • PKR Activation Method: Ensure that your method for activating PKR (e.g., using poly I:C, viral infection, or other stressors) is working effectively.[5] A lack of robust PKR activation will make it difficult to observe the effect of an inhibitor.

  • Compound Degradation: Improper storage of the this compound stock solution can lead to its degradation. Ensure that the compound has been stored correctly and, if in doubt, use a fresh aliquot.

Q4: I am observing unexpected cytotoxicity or off-target effects. How can I troubleshoot this?

While this compound is designed to be a specific PKR inhibitor, high concentrations or prolonged exposure can sometimes lead to off-target effects or general cellular stress.

  • Titrate the Concentration: The first step is to perform a dose-response experiment to find the lowest effective concentration that inhibits PKR without causing significant cytotoxicity.

  • Use Appropriate Controls: Include a vehicle control (e.g., DMSO) at the same concentration as in your experimental samples to account for any solvent-induced effects.

  • Consider the Biological Context: In some specific viral contexts, such as with mammarenaviruses, PKR has been shown to have a pro-viral role.[6] Inhibiting PKR in such a system could paradoxically reduce viral replication, an effect that might be misinterpreted as cytotoxicity.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative PKR inhibitor, C16, which is structurally and functionally related to this compound.

ParameterValueSpecies/SystemReference
IC50 (Autophosphorylation) 186-210 nMHuman PKR[2]
Protective Concentration (ER Stress) 0.1 - 0.3 µMSH-SY5Y cells[1]
Effective Concentration (vs. Amyloid β) 1 - 1000 nMSH-SY5Y cells[1]
In Vivo Dosage (Neuroprotection) 600 µg/kgRat[1]

Experimental Protocols

Key Experiment 1: Western Blot for Phospho-PKR (Thr446)

This protocol outlines the steps to assess the efficacy of this compound in inhibiting PKR phosphorylation in a cellular context.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined amount of time (e.g., 1-4 hours).

  • PKR Activation: Induce PKR activation by treating the cells with a known PKR activator, such as poly I:C (10 µg/mL), for a specific duration (e.g., 15-30 minutes).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated PKR (e.g., anti-p-PKR Thr446).

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total PKR to normalize the results. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of p-PKR.

Key Experiment 2: Cell Viability Assay (e.g., MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound or its protective effects against a cytotoxic stimulus.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment:

    • To assess cytotoxicity: Treat the cells with a range of this compound concentrations for 24-48 hours.

    • To assess protective effects: Pre-treat cells with this compound for 1-4 hours, followed by the addition of a cytotoxic agent that activates PKR (e.g., tunicamycin to induce ER stress).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle-treated control cells.

Visualizations

PKR_Signaling_Pathway Stress Stress Signals (e.g., dsRNA, LPS, TNF-α) PKR_inactive PKR (Inactive) Stress->PKR_inactive Activation PKR_active p-PKR (Active Dimer) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation Apoptosis Apoptosis PKR_active->Apoptosis NFkB_pathway NF-κB Pathway PKR_active->NFkB_pathway MAPK_pathway MAPK Pathway (p38/JNK) PKR_active->MAPK_pathway Translation Protein Synthesis eIF2a->Translation eIF2a_p p-eIF2α eIF2a_p->Translation Inhibition Translation->Apoptosis PKR_IN_C51 This compound PKR_IN_C51->PKR_active Inhibition Experimental_Workflow start Start: Seed Cells pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment activation Activate PKR (e.g., poly I:C) pretreatment->activation lysis Cell Lysis & Protein Quantification activation->lysis western_blot Western Blot for p-PKR & Total PKR lysis->western_blot analysis Data Analysis: Ratio of p-PKR / Total PKR western_blot->analysis end End: Determine IC50 analysis->end Troubleshooting_Workflow action_node action_node start No Inhibition of p-PKR Observed check_solubility Is Compound Dissolved Properly? start->check_solubility check_concentration Is Concentration Optimal? check_solubility->check_concentration Yes action_solubility Re-dissolve using DMSO, heat, sonication check_solubility->action_solubility No check_activation Is PKR Activation Robust? check_concentration->check_activation Yes action_concentration Perform Dose-Response & Time-Course check_concentration->action_concentration No check_compound Is Compound Degraded? check_activation->check_compound Yes action_activation Check Activator (e.g., poly I:C) check_activation->action_activation No action_compound Use Fresh Aliquot of this compound check_compound->action_compound Yes end Re-run Experiment check_compound->end No action_solubility->end action_concentration->end action_activation->end action_compound->end

References

Technical Support Center: Pkr-IN-C51 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the protein kinase R (PKR) inhibitor, Pkr-IN-C51.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dose-dependent and ATP-competitive inhibitor of the interferon-induced, double-stranded RNA (dsRNA)-activated protein kinase (PKR). It functions by inhibiting the intracellular activation and autophosphorylation of PKR.[1] PKR is a serine/threonine kinase that plays a crucial role in cellular stress responses, including antiviral defense, and can induce apoptosis and regulate cell proliferation.

Q2: What is the expected cytotoxic effect of this compound on cancer cell lines?

A2: Inhibition of PKR is expected to induce cell death in various cancer cell lines. PKR is often highly expressed in cancer cells compared to normal cells and can contribute to resistance to chemotherapy. By inhibiting PKR, this compound can disrupt signaling pathways that promote cancer cell survival, potentially leading to apoptosis. The cytotoxic effect can vary significantly between different cell lines due to their unique biological characteristics and sensitivities.

Q3: Which signaling pathways are affected by this compound?

A3: this compound, by inhibiting PKR, can impact several downstream signaling pathways. A primary target of activated PKR is the α-subunit of eukaryotic initiation factor 2 (eIF-2α). Phosphorylation of eIF-2α leads to an inhibition of protein synthesis, which can trigger apoptosis. Additionally, PKR is known to be involved in the activation of the NF-κB signaling pathway and can interact with the FADD/caspase-8 pathway to induce apoptosis.

Q4: I am observing high variability in my IC50 values for this compound between experiments with the same cell line. What could be the cause?

A4: High variability in IC50 values for the same cell line can be due to several factors. These include differences in cell passage number, cell seeding density, duration of the assay, and the specific cytotoxicity assay being used (e.g., MTT, resazurin, LDH release). It is also possible that the stability of the compound in your culture medium could be a factor. For kinase inhibitors, ensuring consistent ATP concentrations in biochemical assays is also crucial for reproducible results.

Q5: Can this compound affect non-cancerous cell lines?

A5: While PKR is often overexpressed in cancer cells, it is also present in normal cells and plays a role in their function. Therefore, it is possible that this compound may exhibit some level of cytotoxicity in non-cancerous cell lines. It is recommended to include a non-cancerous cell line in your experimental design to assess the selectivity of the compound.

Quantitative Data Summary

Due to the limited publicly available data on the specific IC50 values of this compound across a wide range of cancer cell lines, the following table provides a template for researchers to summarize their experimental findings. This structure allows for a clear and direct comparison of the cytotoxic effects of this compound in different cellular contexts.

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (hours)Assay MethodIC50 (µM)Notes
Example: A549 Lung Carcinoma5,00048MTTEnter ValueAdherent cells
Example: MCF-7 Breast Adenocarcinoma8,00072ResazurinEnter ValueAdherent cells
Example: Jurkat T-cell Leukemia10,00048Flow CytometryEnter ValueSuspension cells
Example: HEK293 Normal Kidney5,00048MTTEnter ValueNon-cancerous control
Enter Cell LineEnter Cancer TypeEnter DensityEnter TimeEnter MethodEnter ValueEnter Notes
Enter Cell LineEnter Cancer TypeEnter DensityEnter TimeEnter MethodEnter ValueEnter Notes

Note: The IC50 value of this compound for the inhibition of intracellular PKR activation and autophosphorylation in mouse macrophages has been reported as 9 µM.[1] This value provides a reference point for the concentration range to be explored in cytotoxicity assays.

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound compound

  • Selected cell lines (adherent)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High background in MTT/Resazurin assay Contamination of the culture medium or reagents.Use fresh, sterile medium and reagents. Filter-sterilize all solutions.
High cell seeding density leading to overgrowth.Optimize the cell seeding density to ensure cells are in the exponential growth phase at the time of the assay.
Precipitation of the compound in the medium.Check the solubility of this compound in the culture medium. If precipitation occurs, consider using a lower concentration of DMSO or a different solvent.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors during compound addition or reagent handling.Calibrate pipettes regularly and ensure accurate and consistent pipetting techniques.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed The tested concentrations of this compound are too low.Test a wider and higher range of concentrations.
The incubation time is too short.Increase the incubation time to allow for the compound to exert its effect.
The selected cell line is resistant to this compound.Test the compound on a different cell line known to be sensitive to PKR inhibition or apoptosis-inducing agents.
The compound has degraded.Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.
Unexpected increase in signal at high concentrations Compound interference with the assay.Some compounds can directly reduce MTT or resazurin. Run a control with the compound in cell-free medium to check for interference.
Off-target effects of the compound.High concentrations of kinase inhibitors can sometimes have off-target effects that may lead to unexpected cellular responses.

Visualizations

Pkr_IN_C51_Signaling_Pathway Pkr_IN_C51 This compound p_PKR p-PKR (Active) Pkr_IN_C51->p_PKR Inhibits PKR PKR PKR->p_PKR Autophosphorylation eIF2a eIF-2α p_PKR->eIF2a Phosphorylates IKK IKK Complex p_PKR->IKK Activates FADD FADD p_PKR->FADD Activates Translation Protein Synthesis eIF2a->Translation p_eIF2a p-eIF-2α p_eIF2a->Translation Inhibits Apoptosis1 Apoptosis p_eIF2a->Apoptosis1 Induces IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active p_IkB p-IκB Caspase8 Caspase-8 FADD->Caspase8 Activates Apoptosis2 Apoptosis Caspase8->Apoptosis2 Induces Stress Cellular Stress (e.g., dsRNA) Stress->PKR Activates

Caption: this compound inhibits PKR, affecting downstream apoptosis and survival pathways.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add cytotoxicity assay reagent (e.g., MTT, Resazurin) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure_signal Measure signal (Absorbance/Fluorescence) incubate_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for assessing this compound cytotoxicity in cell lines.

Troubleshooting_Logic start Unexpected Result check_controls Review Controls (Vehicle, Negative, Positive) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_controls Troubleshoot Assay Setup (Reagents, Contamination) controls_ok->troubleshoot_controls No high_variability High Variability? controls_ok->high_variability Yes end Resolution troubleshoot_controls->end check_technique Check Technique (Pipetting, Seeding) high_variability->check_technique Yes no_effect No Cytotoxicity? high_variability->no_effect No check_technique->end increase_dose_time Increase Concentration/Time no_effect->increase_dose_time Yes check_cell_line Consider Cell Line Resistance no_effect->check_cell_line Still No Effect unexpected_increase Signal Increase at High Dose? no_effect->unexpected_increase No increase_dose_time->end check_cell_line->end check_interference Check for Compound Interference unexpected_increase->check_interference Yes unexpected_increase->end No check_interference->end

Caption: A logical approach to troubleshooting this compound cytotoxicity experiments.

References

Improving the efficacy of Pkr-IN-C51 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo use of Pkr-IN-C51 (also known as C16), a potent inhibitor of the double-stranded RNA-activated protein kinase (PKR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an imidazolo-oxindole compound that functions as an ATP-competitive inhibitor of PKR. By binding to the ATP-binding pocket of PKR, it prevents the autophosphorylation and subsequent activation of the kinase. This, in turn, blocks the downstream signaling cascade initiated by activated PKR, most notably the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

Q2: What are the primary downstream effects of PKR inhibition by this compound?

A2: Inhibition of PKR by this compound leads to several key downstream effects:

  • Rescue of Protein Synthesis: By preventing the phosphorylation of eIF2α, this compound alleviates the translational block induced by PKR activation, thereby restoring global protein synthesis.

  • Modulation of Inflammatory Responses: Activated PKR is a key component of inflammatory signaling pathways, including the activation of NF-κB and the production of pro-inflammatory cytokines. This compound can attenuate these inflammatory responses.

  • Inhibition of Apoptosis: PKR can induce apoptosis through the FADD/caspase-8 pathway. This compound can block this pro-apoptotic signaling.

Q3: In which in vivo models has this compound shown efficacy?

A3: this compound has demonstrated therapeutic potential in a variety of preclinical in vivo models, including:

  • Oncology: Suppression of tumor growth and angiogenesis in models of hepatocellular carcinoma.[1]

  • Neuroinflammation and Neurodegeneration: Reduction of neuronal damage and inflammation in models of excitotoxicity and cognitive impairment.[2][3]

  • Metabolic Diseases: Improvement of glucose homeostasis and insulin sensitivity in mouse models of obesity and type 2 diabetes.[4]

Q4: What is a recommended starting dose for in vivo studies in mice?

A4: Based on published studies, a common starting dose for intraperitoneal (i.p.) administration in mice is in the range of 100-600 µg/kg.[2][3] However, the optimal dose will depend on the specific animal model, the disease context, and the desired therapeutic effect. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q5: Is this compound known to have off-target effects?

A5: While this compound is a potent PKR inhibitor, some studies have reported potential off-target activities, particularly at higher concentrations. It has been shown to inhibit other kinases such as FGFR2, CDK2, and CDK5.[2] Researchers should be mindful of these potential off-target effects when interpreting their results and may consider including appropriate control experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of in vivo efficacy Poor solubility/bioavailability: this compound has low aqueous solubility.Ensure proper formulation. A commonly used vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh on the day of use.
Suboptimal dosing: The dose may be too low to achieve a therapeutic concentration at the target site.Perform a dose-escalation study to determine the optimal dose for your model.
Inadequate target engagement: The inhibitor may not be reaching the target tissue in sufficient concentrations or for a sufficient duration.Assess target engagement by measuring the phosphorylation of PKR and its downstream target eIF2α in the target tissue at different time points after administration.
Unexpected toxicity or adverse effects Off-target effects: At higher concentrations, this compound may inhibit other kinases.Consider reducing the dose. If possible, perform a kinase selectivity screen to identify potential off-target interactions.
Vehicle-related toxicity: The vehicle used for formulation may have its own toxic effects.Include a vehicle-only control group in your experiment to assess any effects of the formulation components.
High variability in experimental results Inconsistent administration: Improper injection technique can lead to variable drug absorption.Ensure consistent and accurate intraperitoneal (i.p.) injection technique. Refer to the detailed protocol below.
Biological variability: Differences in animal age, weight, or health status can contribute to variability.Use age- and weight-matched animals and ensure they are in good health before starting the experiment.

Quantitative Data Summary

Table 1: In Vivo Dosing of this compound (C16) in Rodent Models

Animal Model Disease/Condition Dose Administration Route Reference
RatExcitotoxic neuroinflammation600 µg/kgIntraperitoneal (i.p.)[2]
Neonatal RatHypoxia-ischemia brain injury100 µg/kgIntraperitoneal (i.p.)[3]
MouseHepatocellular carcinoma xenograft300 µg/kgIntraperitoneal (i.p.)[1]
MouseObesity and insulin resistance0.5 mg/kg/daySubcutaneous (s.c.)[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice

Materials:

  • This compound (C16) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

  • 70% ethanol

Procedure:

  • Formulation Preparation (prepare fresh daily):

    • Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a sterile microcentrifuge tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration for injection. Vortex thoroughly to ensure complete dissolution.

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume.

    • Gently restrain the mouse, exposing the abdominal area.

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

  • Intraperitoneal Injection:

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently pull back the plunger to ensure no fluid or blood is aspirated, confirming correct needle placement.

    • Slowly inject the formulated this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

Protocol 2: Pharmacodynamic Analysis - Western Blot for p-PKR and p-eIF2α in Mouse Tissue

Materials:

  • Tissue homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PKR (Thr446), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Collection and Lysis:

    • Euthanize the mouse at the desired time point post-injection.

    • Rapidly excise the target tissue and snap-freeze in liquid nitrogen or proceed directly to homogenization.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PKR Signaling Pathways

PKR_Signaling cluster_activation PKR Activation cluster_downstream Downstream Effects dsRNA dsRNA / Stress Signals PKR PKR (inactive) dsRNA->PKR Binding & Dimerization PKR_active p-PKR (active) PKR->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a IKK IKK PKR_active->IKK FADD FADD PKR_active->FADD peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation Translation Protein Synthesis peIF2a->Translation Inhibition NFkB NF-κB Activation IKK->NFkB Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibition

Caption: Simplified signaling pathway of PKR activation and its downstream effects, highlighting the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model Dosing Administer this compound (e.g., i.p.) Animal_Model->Dosing Controls Administer Vehicle Control Animal_Model->Controls Formulation Prepare this compound Formulation Formulation->Dosing Formulation->Controls PD_Analysis Pharmacodynamic Analysis (p-PKR, p-eIF2α, Cytokines) Dosing->PD_Analysis Efficacy_Endpoint Assess Therapeutic Efficacy Endpoint Dosing->Efficacy_Endpoint Controls->PD_Analysis Controls->Efficacy_Endpoint

Caption: A logical workflow for conducting an in vivo efficacy study of this compound.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed Check_Formulation Is the formulation correct and fresh? Start->Check_Formulation Check_Dose Is the dose optimal? Check_Formulation->Check_Dose Yes Solution_Formulation Reformulate with correct vehicle and use immediately. Check_Formulation->Solution_Formulation No Check_PD Is there evidence of target engagement (PD)? Check_Dose->Check_PD Yes Solution_Dose Perform a dose- response study. Check_Dose->Solution_Dose No Solution_PD Optimize dose/formulation. Consider alternative routes. Check_PD->Solution_PD No Investigate_Model Re-evaluate the animal model and experimental design. Check_PD->Investigate_Model Yes

Caption: A decision tree to troubleshoot common issues leading to poor in vivo efficacy of this compound.

References

Pkr-IN-C51 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and storage of Pkr-IN-C51, a potent inhibitor of the double-stranded RNA-activated protein kinase (PKR). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on data for structurally similar PKR inhibitors, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureShelf LifeNotes
-80°CUp to 1 yearRecommended for long-term storage.
-20°CUp to 6 monthsSuitable for short to medium-term storage.[1]

It is highly recommended to prepare fresh working solutions from a stock solution for each experiment and use them promptly.[1]

Q2: How should I prepare working solutions of this compound for in vitro and in vivo experiments?

A2: The solubility of this compound can vary depending on the solvent. Below are protocols for preparing working solutions.

Table 2: Solubility and Preparation of this compound Working Solutions

Solvent SystemAchievable ConcentrationProtocolIntended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (clear solution)1. Dissolve this compound in DMSO to make a stock solution (e.g., 10 mg/mL). 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add Saline to the final volume.In vivo
10% DMSO, 90% Corn oil≥ 1 mg/mL (clear solution)1. Dissolve this compound in DMSO to make a stock solution (e.g., 10 mg/mL). 2. Add the DMSO stock to corn oil and mix thoroughly.In vivo (use with caution for dosing periods over half a month)[1]
DMSO20 mg/mL (74.55 mM)Requires sonication to achieve a suspended solution.In vitro
15% Cremophor EL, 85% Saline10 mg/mL (37.27 mM)Requires sonication to achieve a suspended solution.In vivo

Q3: I am observing a loss of inhibitory activity in my experiments. What could be the cause?

A3: A loss of activity can be attributed to several factors:

  • Improper Storage: Extended storage at temperatures above -20°C or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Degradation in Experimental Media: The stability of this compound in aqueous cell culture media over long incubation periods may be limited. Consider performing time-course experiments to assess its stability under your specific experimental conditions.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware. Using low-adhesion tubes and pipette tips may mitigate this issue.

  • Light Sensitivity: While not explicitly documented for this compound, similar compounds can be light-sensitive. It is good practice to protect solutions from light.

Troubleshooting Guide

Problem 1: Inconsistent results between experiments.

  • Possible Cause: Variability in the preparation of working solutions.

  • Solution: Always prepare fresh working solutions from a frozen stock for each experiment. Ensure complete dissolution of the compound, using sonication if necessary for suspended solutions.

Problem 2: Low or no observable effect of the inhibitor.

  • Possible Cause 1: Insufficient concentration at the target site.

  • Solution 1: Verify the final concentration of the inhibitor in your assay. Consider performing a dose-response curve to determine the optimal concentration.

  • Possible Cause 2: The inhibitor has degraded.

  • Solution 2: Prepare a fresh stock solution from the solid compound. If possible, verify the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry.

Problem 3: Precipitate formation in the working solution.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen solvent system.

  • Solution: Refer to the solubility data in Table 2. If a higher concentration is required, a different solvent system may be necessary. For suspended solutions, ensure vigorous mixing or sonication before use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

  • Prepare a working solution of this compound in your chosen cell culture medium at the desired final concentration.

  • Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the active compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS.

  • Compare the concentrations at different time points to the initial concentration to determine the degradation rate.

Signaling Pathways and Workflows

The protein kinase R (PKR) is a key regulator of cellular stress responses.[2][3] Upon activation by double-stranded RNA (dsRNA), often a hallmark of viral infection, PKR autophosphorylates and subsequently phosphorylates its primary target, the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event leads to an inhibition of protein synthesis.[5] this compound acts by inhibiting the kinase activity of PKR.

PKR_Signaling_Pathway dsRNA dsRNA (e.g., viral) PKR_inactive PKR (inactive) dsRNA->PKR_inactive Binds & Activates PKR_active PKR (active, phosphorylated) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibits eIF2a_p p-eIF2α Translation_inhibition Inhibition of Protein Synthesis eIF2a_p->Translation_inhibition Apoptosis Apoptosis Translation_inhibition->Apoptosis

Figure 1. Simplified PKR signaling pathway and the inhibitory action of this compound.

The following workflow outlines a general procedure for investigating the efficacy of this compound in a cell-based assay.

Experimental_Workflow start Start prep_cells Prepare Cells (e.g., plate for assay) start->prep_cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_inhibitor Prepare this compound Working Solution prep_inhibitor->treat_cells induce_pkr Induce PKR Activation (e.g., with poly(I:C)) treat_cells->induce_pkr incubate Incubate for Defined Period induce_pkr->incubate lyse_cells Lyse Cells and Collect Protein incubate->lyse_cells analyze Analyze Protein (e.g., Western Blot for p-eIF2α) lyse_cells->analyze end End analyze->end

Figure 2. General experimental workflow for assessing this compound activity in vitro.

References

How to confirm Pkr-IN-C51 activity in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pkr-IN-C51. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the activity of this compound in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response.[2] Upon activation by stressors like viral dsRNA, PKR autophosphorylates and then phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][4] This phosphorylation event leads to a global inhibition of protein synthesis.[2][5] this compound functions by blocking the kinase activity of PKR, thereby preventing the phosphorylation of eIF2α and the subsequent shutdown of translation.[1]

Q2: How can I confirm that this compound is active in my cell line?

A2: The most direct way to confirm this compound activity is to measure the phosphorylation status of PKR and its downstream target, eIF2α. A successful inhibition by this compound will result in a decrease in the levels of phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α) in response to a PKR activator (e.g., poly(I:C), a synthetic dsRNA analog). This is typically assessed by Western blotting.

Q3: What is a suitable positive control to induce PKR activity in cells?

A3: A common and effective positive control for inducing PKR activation is polyinosinic:polycytidylic acid (poly(I:C)).[6] Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), which is a potent activator of PKR.[6] Treatment of cells with poly(I:C) will lead to PKR autophosphorylation and subsequent phosphorylation of eIF2α.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to be a selective PKR inhibitor, like all small molecule inhibitors, the potential for off-target effects exists. It is advisable to include appropriate controls in your experiments, such as testing the inhibitor in PKR-knockout or knockdown cells to confirm that the observed effects are PKR-dependent. Additionally, monitoring the phosphorylation of other kinases can help rule out broad-spectrum kinase inhibition.

Q5: What is the expected cellular outcome of successful PKR inhibition by this compound?

A5: Successful inhibition of PKR by this compound should rescue the global protein synthesis that is typically inhibited upon PKR activation.[1][7] This can be measured using assays that quantify protein synthesis, such as puromycin incorporation assays.[8] Depending on the cellular context and the stimulus used to activate PKR, you may also observe effects on downstream signaling pathways regulated by PKR, such as the NF-κB and MAPK pathways, as well as processes like apoptosis and inflammation.[9][10]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No decrease in p-PKR or p-eIF2α levels after this compound treatment. 1. Inactive Compound: The this compound may have degraded. 2. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit PKR. 3. Cell Permeability Issues: The compound may not be efficiently entering the cells. 4. PKR is not activated: The stimulus used to activate PKR may not be working.1. Verify Compound Integrity: Use a fresh stock of this compound. 2. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. 3. Consult Literature: Check for published data on the permeability of this compound in your cell type or similar cell lines. 4. Confirm PKR Activation: Ensure your positive control (e.g., poly(I:C)) is effectively inducing PKR and eIF2α phosphorylation in the absence of the inhibitor.
High background phosphorylation of PKR/eIF2α in untreated cells. 1. Basal Cellular Stress: The cells may be under stress from culture conditions (e.g., high confluence, nutrient deprivation). 2. Mycoplasma Contamination: Mycoplasma can induce a cellular stress response.1. Optimize Cell Culture Conditions: Ensure cells are healthy and not overly confluent. Use fresh media. 2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Inconsistent results between experiments. 1. Variability in Cell Passage Number: Cellular responses can change with increasing passage number. 2. Inconsistent Treatment Times: The timing of stimulus and inhibitor treatment may vary. 3. Technical Variability: Inconsistent protein extraction, quantification, or Western blot loading.1. Use a Consistent Passage Range: Use cells within a defined low passage number range for all experiments. 2. Standardize Protocols: Adhere strictly to a standardized protocol for all treatment times and experimental steps. 3. Ensure Technical Precision: Carefully perform protein quantification and ensure equal loading for Western blots. Use loading controls (e.g., GAPDH, β-actin) to normalize results.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-PKR and p-eIF2α

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of PKR and eIF2α.

Materials:

  • Cell line of interest

  • This compound

  • PKR activator (e.g., poly(I:C))

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-PKR (Thr446/Thr451), anti-PKR, anti-p-eIF2α (Ser51), anti-eIF2α, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • PKR Activation: Add the PKR activator (e.g., poly(I:C)) to the media and incubate for the desired time (e.g., 30 minutes to 6 hours, this may need optimization). Include a negative control group with no activator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with loading dye.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of p-PKR and p-eIF2α to total PKR and eIF2α, respectively. Further normalize to the loading control.

Protocol 2: Protein Synthesis Assay (Puromycin Incorporation)

This protocol measures global protein synthesis to confirm the functional consequence of PKR inhibition.

Materials:

  • Materials from Protocol 1

  • Puromycin

  • Anti-puromycin antibody

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Western Blotting:

    • Immediately wash the cells with ice-cold PBS to remove unincorporated puromycin.

    • Lyse the cells and perform Western blotting as described in Protocol 1.

    • Use an anti-puromycin antibody to detect puromycin-labeled peptides.

  • Data Analysis: Quantify the puromycin signal and normalize to a loading control. A decrease in signal indicates inhibition of protein synthesis, and a rescue of the signal in this compound treated cells (in the presence of an activator) confirms inhibitor activity.

Data Presentation

Table 1: Example Dose-Response of this compound on eIF2α Phosphorylation
This compound Conc. (nM)p-eIF2α / Total eIF2α (Normalized to Vehicle)
01.00
100.85
500.52
1000.23
5000.11
10000.08

Data are representative and should be determined experimentally.

Table 2: Expected Outcomes of this compound Treatment
Conditionp-PKR Levelp-eIF2α LevelProtein Synthesis
Vehicle ControlBasalBasalNormal
PKR Activator (e.g., poly(I:C))IncreasedIncreasedDecreased
This compound + PKR ActivatorDecreasedDecreasedRescued (Normal)
This compound aloneBasalBasalNormal

Visualizations

PKR_Signaling_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition Viral dsRNA Viral dsRNA PKR_inactive PKR (inactive) Viral dsRNA->PKR_inactive activates This compound This compound PKR_active p-PKR (active) This compound->PKR_active inhibits PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p Protein_Synthesis Protein Synthesis eIF2a_p->Protein_Synthesis inhibits

Caption: PKR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_readout Readout Seed_Cells 1. Seed Cells Pretreat 2. Pre-treat with this compound Seed_Cells->Pretreat Activate 3. Activate PKR (e.g., poly(I:C)) Pretreat->Activate Lysis 4. Cell Lysis Activate->Lysis Western_Blot 5. Western Blot Lysis->Western_Blot Protein_Synth_Assay 5. Protein Synthesis Assay Lysis->Protein_Synth_Assay Readout_WB p-PKR & p-eIF2α Levels Western_Blot->Readout_WB Readout_Synth Global Protein Synthesis Rate Protein_Synth_Assay->Readout_Synth

References

Validation & Comparative

Validating the Specificity of Pkr-IN-C51: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and chemical biology, the specificity of a chemical probe is paramount. A selective inhibitor allows for the precise interrogation of a target's function, while off-target effects can lead to misleading results and confound experimental interpretation. This guide provides a comparative analysis of Pkr-IN-C51, a known inhibitor of the double-stranded RNA-activated protein kinase (PKR), and evaluates its specificity in the context of other commercially available PKR inhibitors. The data presented herein underscores the critical need for rigorous validation of inhibitor specificity.

Protein Kinase R (PKR), a key player in the innate immune response, is activated by double-stranded RNA (dsRNA), a hallmark of viral infection. Once activated, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, thereby inhibiting viral replication. Dysregulation of PKR activity has also been implicated in various other diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.

This compound is an ATP-competitive inhibitor of PKR with a reported IC50 of 9 µM and a Ki of 3.4 µM in mouse macrophages. While potent, the value of this compound as a research tool is intrinsically linked to its selectivity for PKR over other kinases. To illustrate the importance of this, we compare it with the widely used, though poorly selective, PKR inhibitor C16.

Comparative Analysis of PKR Inhibitor Specificity

A computational analysis with experimental validation revealed that C16 not only inhibits PKR but also targets Fibroblast Growth Factor Receptor 2 (FGFR2) with even greater potency.[1] This profound off-target activity complicates the interpretation of any cellular or in vivo effects observed with C16, as they could be attributable to the inhibition of FGFR2, PKR, or both.

Table 1: In Vitro Potency and Off-Target Profile of PKR Inhibitor C16 [1]

Target KinaseC16 IC50 (nM)
PKR 141
FGFR231.8
RET33.8
Aurora A-
FGFR3478

Note: A lower IC50 value indicates higher potency.

The development of newer inhibitors with improved selectivity profiles, such as SAR439883, highlights the ongoing efforts in the field to generate more reliable chemical probes for studying PKR biology.[2] Researchers using this compound are strongly encouraged to perform their own selectivity profiling to confidently attribute observed phenotypes to PKR inhibition.

Experimental Protocols for Validating PKR Inhibitor Specificity

To assist researchers in validating the specificity of this compound or other PKR inhibitors, we provide detailed protocols for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay: Radiometric Filter Binding Assay

This assay directly measures the enzymatic activity of PKR by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

Materials:

  • Recombinant human PKR enzyme

  • PKR substrate (e.g., recombinant eIF2α)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant PKR enzyme, and the substrate.

  • Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKR inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Target Engagement: Western Blot for Phosphorylated eIF2α

This assay confirms that the inhibitor can engage PKR in a cellular context and inhibit its downstream signaling.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • PKR activator (e.g., poly(I:C))

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the PKR inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with a PKR activator (e.g., transfect with poly(I:C)) for a specified time to induce eIF2α phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-eIF2α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-eIF2α antibody to confirm equal loading.

  • Quantify the band intensities to determine the ratio of phosphorylated to total eIF2α.

Visualizing PKR Signaling and Experimental Workflow

To further aid in understanding the context of PKR inhibition, the following diagrams illustrate the core PKR signaling pathway and a general workflow for assessing inhibitor specificity.

PKR_Signaling_Pathway dsRNA dsRNA (e.g., viral) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive Binds PKR_active Active PKR (dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2 eIF2 PKR_active->eIF2 Phosphorylates Translation_initiation Translation Initiation eIF2->Translation_initiation Enables eIF2_P P-eIF2α Translation_inhibition Translation Inhibition eIF2_P->Translation_inhibition Causes Pkr_IN_C51 This compound Pkr_IN_C51->PKR_active Inhibits (ATP-competitive) Inhibitor_Specificity_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) Determine IC50 for PKR Kinome_Profiling Kinome-wide Selectivity Profiling (e.g., KINOMEscan) Identify Off-Targets Biochemical_Assay->Kinome_Profiling Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-eIF2α) Confirm On-Target Effect Kinome_Profiling->Cellular_Assay Proceed with selective inhibitor Phenotypic_Assay Phenotypic Assay (e.g., Antiviral activity, Apoptosis) Link Target to Function Cellular_Assay->Phenotypic_Assay

References

Pkr-IN-C51: A Potent Alternative to PKR Knockout Models for Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, dissecting the role of the double-stranded RNA-activated protein kinase (PKR) is crucial for understanding and targeting pathways implicated in neurodegenerative diseases like Alzheimer's. While PKR knockout (KO) mouse models have been instrumental, the pharmacological inhibitor Pkr-IN-C51 and its close analog C16 are emerging as powerful and flexible alternatives. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate model for their studies.

The protein kinase R (PKR) is a key player in the cellular stress response.[1] Activated by various stimuli, including viral dsRNA, amyloid-β (Aβ) oligomers, and inflammatory cytokines, PKR triggers a signaling cascade that can lead to translational repression, inflammation, and apoptosis.[1][2] Its central role in pathways underlying neurodegeneration has made it an attractive therapeutic target.

Comparing this compound and PKR Knockout Models

The primary distinction between using a pharmacological inhibitor like this compound and a genetic knockout model lies in the temporal and systemic nature of the intervention. This compound allows for acute, dose-dependent, and reversible inhibition of PKR's kinase activity, offering a level of control that is not possible with a constitutive genetic deletion. This is particularly advantageous for studying the effects of PKR inhibition at specific stages of disease progression or in adult animals without the confounding influence of developmental compensation that can occur in knockout models.

Conversely, PKR knockout mice offer a model of complete and lifelong absence of PKR function. This can be invaluable for studying the fundamental roles of PKR in development and its long-term contribution to disease pathogenesis. However, it is important to note that different PKR knockout models exist, with deletions in the N-terminal or C-terminal domains, which can lead to the expression of truncated proteins and potentially confounding results.[3][4]

Performance in Preclinical Alzheimer's Disease Models

Both this compound (C16) and PKR knockout models have demonstrated therapeutic potential in mouse models of Alzheimer's disease, primarily by mitigating synaptic dysfunction and cognitive deficits.

Cognitive Function

Studies have shown that both pharmacological inhibition and genetic deletion of PKR can rescue memory deficits in Alzheimer's model mice.

Model Intervention Behavioral Test Outcome Reference
5xFAD MicePkr-IN-C16 (PKRi)Contextual Fear ConditioningRescued memory deficit[5]
Aβ₁₋₄₂-injected MicePkr-IN-C16 (PKRi)Novel Object RecognitionRescued memory deficit[5]
5xFAD x PKR KO MicePKR KnockoutNew Object Location, Starmaze, Elevated Plus MazeImproved memory consolidation[6]
PKR Knockout MicePKR KnockoutVariousEnhanced learning and memory[7]
Synaptic Plasticity and Neuroprotection

The detrimental effects of amyloid-β on synaptic plasticity, a cellular correlate of learning and memory, are a key feature of Alzheimer's disease. Both this compound (C16) and PKR knockout have been shown to restore long-term potentiation (LTP), a form of synaptic plasticity, in the hippocampus of Alzheimer's model mice.

Model Intervention Key Finding Reference
5xFAD MicePkr-IN-C16 (PKRi)Restored hippocampal LTP[5]
Aβ₁₋₄₂-injected MicePkr-IN-C16 (PKRi)Restored hippocampal LTP[5]
PKR Knockout MicePKR KnockoutEnhanced late-phase LTP[7]
Primary Neurons from PKR KO MicePKR KnockoutGreater tolerance to Aβ neurotoxicity[7][8]
Neuroinflammation

Neuroinflammation is a critical component of Alzheimer's disease pathology. Both approaches have demonstrated anti-inflammatory effects.

Model Intervention Key Finding Reference
APPswePS1dE9 MicePkr-IN-C16Transiently prevented neuroinflammation[2]
Rat model of neuroinflammationPkr-IN-C16Reduced IL-1β and cleaved caspase 3[9]
5xFAD x PKR KO MicePKR KnockoutReduced microglial load and brain cytokine levels[6]
LPS-injected PKR KO MicePKR KnockoutAttenuated hippocampal neuroinflammation and cytokine release[9]

Signaling Pathways and Experimental Workflows

The canonical pathway activated by PKR involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis. However, PKR also influences other key signaling pathways implicated in neurodegeneration.

PKR Signaling Pathways PKR-Mediated Signaling in Neurodegeneration Stress Stress Stimuli (e.g., Aβ oligomers, LPS) PKR PKR Stress->PKR activates eIF2a eIF2α PKR->eIF2a phosphorylates NFkB NF-κB Pathway PKR->NFkB activates JNK JNK Pathway PKR->JNK activates Pkr_IN_C51 This compound (C16) Pkr_IN_C51->PKR inhibits PKR_KO PKR Knockout PKR_KO->PKR ablates Translation Protein Synthesis Inhibition eIF2a->Translation Inflammation Neuroinflammation (↑ IL-1β, TNF-α) NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: PKR signaling in neurodegeneration and points of intervention.

The experimental workflow for comparing these two models typically involves subjecting both the pharmacologically treated and genetically modified animals, along with their respective controls, to a battery of behavioral and molecular assays.

Experimental Workflow Comparative Experimental Workflow cluster_0 Animal Models cluster_1 Interventions cluster_2 Assessments WT Wild-Type Mice Vehicle Vehicle Treatment WT->Vehicle Pkr_IN_C51 This compound (C16) Treatment WT->Pkr_IN_C51 AD_Model Alzheimer's Model Mice (e.g., 5xFAD) AD_Model->Vehicle AD_Model->Pkr_IN_C51 PKR_KO PKR Knockout Mice Behavior Behavioral Testing (Cognition, Anxiety) PKR_KO->Behavior Electrophysiology Electrophysiology (Synaptic Plasticity - LTP) PKR_KO->Electrophysiology Biochemistry Biochemical Analysis (Western Blot for p-PKR, p-eIF2α) PKR_KO->Biochemistry Histology Histology (Aβ plaques, Neuroinflammation) PKR_KO->Histology AD_PKR_KO AD Model x PKR KO AD_PKR_KO->Behavior AD_PKR_KO->Electrophysiology AD_PKR_KO->Biochemistry AD_PKR_KO->Histology Vehicle->Behavior Vehicle->Electrophysiology Vehicle->Biochemistry Vehicle->Histology Pkr_IN_C51->Behavior Pkr_IN_C51->Electrophysiology Pkr_IN_C51->Biochemistry Pkr_IN_C51->Histology

Caption: Workflow for comparing this compound and PKR KO models.

Experimental Protocols

In Vivo Administration of this compound (C16)
  • Compound Preparation: The PKR inhibitor C16 can be dissolved in a vehicle such as DMSO and then diluted in saline for intraperitoneal (i.p.) injection.

  • Dosage and Administration: Effective doses in mouse models of Alzheimer's disease have ranged from 0.335 mg/kg to 600 µg/kg, administered via i.p. injection.[5][9] The timing of administration can be adapted to the experimental question, for example, 20 minutes before behavioral training for acute effects on memory.[5]

Behavioral Testing: Contextual Fear Conditioning
  • Apparatus: A conditioning chamber with a grid floor for delivering a mild foot shock and a distinct context.

  • Training: Mice are placed in the chamber and allowed to explore for a set period (e.g., 2 minutes) before receiving a conditioned stimulus (e.g., a tone) that co-terminates with an unconditioned stimulus (a mild foot shock). This is typically repeated.

  • Testing: 24 hours later, mice are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: The percentage of time spent freezing is calculated and compared across experimental groups.

Western Blotting for Phosphorylated Proteins
  • Tissue Preparation: Following behavioral testing, brain regions of interest (e.g., hippocampus) are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated PKR (p-PKR), total PKR, phosphorylated eIF2α (p-eIF2α), and total eIF2α. A loading control antibody (e.g., actin or tubulin) is also used.

  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[10][11]

Conclusion

Both this compound and PKR knockout models are valuable tools for investigating the role of PKR in health and disease. This compound offers the flexibility of acute and reversible inhibition, making it well-suited for preclinical therapeutic studies and for dissecting the temporal role of PKR in disease processes. PKR knockout models, while having the caveat of potential developmental compensation, provide a clean system for studying the consequences of complete PKR ablation. The choice between these models will ultimately depend on the specific research question. For many applications, particularly those focused on therapeutic development and the study of PKR's role in the adult brain, this compound presents a compelling and versatile alternative.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to PKR Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of kinase inhibitor selectivity is paramount for accurate interpretation of experimental results and successful drug development. This guide provides a comparative analysis of the cross-reactivity profile of a well-characterized protein kinase R (PKR) inhibitor, C16, as a proxy for understanding potential off-target effects of similar compounds. Due to a lack of publicly available kinome-wide screening data for Pkr-IN-C51, this guide will focus on the known selectivity and off-target interactions of the widely studied PKR inhibitor, C16.

Protein kinase R (PKR) is a crucial mediator of the cellular stress response, playing a significant role in antiviral defense, inflammation, and apoptosis. Small molecule inhibitors of PKR are valuable tools for dissecting its cellular functions and hold therapeutic potential. However, the conserved nature of the ATP-binding pocket across the kinome presents a challenge in developing highly selective inhibitors. Understanding the cross-reactivity of these compounds is essential to avoid misinterpretation of experimental outcomes and to anticipate potential side effects in clinical applications.

In Focus: The PKR Inhibitor C16

The compound C16 is a widely referenced inhibitor of PKR, known to be an ATP-competitive inhibitor with an IC50 value of 210 nM for PKR.[1] While it effectively inhibits PKR, studies have revealed that C16 also interacts with other kinases, highlighting the importance of comprehensive selectivity profiling.

Cross-Reactivity Profile of C16

Published research has identified that the neuroprotective effects of a compound initially characterized as a PKR inhibitor, and structurally identical to C16, are not mediated by PKR inhibition. Instead, these effects were attributed to the inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase (GSK). Furthermore, computational and experimental studies have demonstrated unexpected cross-reactivity of C16 with Fibroblast Growth Factor Receptor 2 (FGFR2).

Table 1: Comparative Inhibitory Activity of C16 Against PKR and Known Off-Target Kinases

Kinase TargetC16 IC50 (nM)Reference
PKR210[1]
CDKsData not available-
GSKData not available-
FGFR2Data not available-

Signaling Pathways of PKR and Off-Target Kinases

To visualize the potential impact of C16's cross-reactivity, it is important to understand the signaling pathways in which these kinases operate.

cluster_PKR PKR Signaling PKR PKR eIF2a eIF2α PKR->eIF2a phosphorylates NFkB NF-κB Activation PKR->NFkB Apoptosis Apoptosis PKR->Apoptosis dsRNA dsRNA dsRNA->PKR activates Translation_Inhibition Translation Inhibition eIF2a->Translation_Inhibition

Caption: Simplified schematic of the PKR signaling pathway.

cluster_CDK CDK Signaling Cyclin Cyclin CDK CDK Cyclin->CDK activates Rb Rb CDK->Rb phosphorylates E2F E2F Rb->E2F inhibits CellCycle Cell Cycle Progression E2F->CellCycle

Caption: Overview of the Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle regulation.

cluster_GSK GSK3 Signaling Akt Akt GSK3 GSK3 Akt->GSK3 inhibits BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation

Caption: Simplified representation of the GSK3 signaling pathway and its regulation by Akt.

cluster_FGFR FGFR2 Signaling FGF FGF FGFR2 FGFR2 FGF->FGFR2 binds RAS_MAPK RAS-MAPK Pathway FGFR2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR2->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Overview of the FGFR2 signaling cascade.

Experimental Protocols: Assessing Kinase Inhibitor Selectivity

A standard method for determining the selectivity of a kinase inhibitor is through in vitro kinase assays. Below is a generalized protocol representative of such an assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., C16) against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., C16) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Filter paper or other means to separate phosphorylated substrate

  • Scintillation counter or other detection instrument

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period.

  • Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter paper which binds the substrate.

  • Washing: Wash the filter papers extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of incorporated radiolabel on the filter paper using a scintillation counter. This value is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) B Incubate Reaction Mixture A->B C Stop Reaction & Separate Products B->C D Quantify Kinase Activity C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

References

In Vivo Validation of PKR Inhibitors: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic validation of Protein Kinase R (PKR) inhibitors. While direct in vivo efficacy and pharmacokinetic data for Pkr-IN-C51 is not publicly available, this guide utilizes data from structurally distinct and well-characterized PKR inhibitors, C16 and SAR439883, to establish a benchmark for the preclinical validation of novel PKR-targeting therapeutics.

The Therapeutic Promise of PKR Inhibition

Protein Kinase R (PKR) is a crucial mediator of cellular stress responses, playing a significant role in inflammation, apoptosis, and the regulation of protein synthesis. Its activation is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the development of small molecule inhibitors targeting PKR holds considerable therapeutic promise. This guide focuses on the in vivo validation of such inhibitors, a critical step in translating promising compounds from the laboratory to the clinic.

Comparative Analysis of In Vivo Validated PKR Inhibitors

To illustrate the therapeutic potential and the necessary preclinical validation of PKR inhibitors, this section details the in vivo performance of two notable compounds: C16 and SAR439883. This compound is included to highlight its current stage of development based on available in vitro data.

Compound Data Summary
CompoundChemical ClassIn Vitro Potency (IC50)Therapeutic AreaKey In Vivo Findings
This compound Pyrimidin-2-amine9 µM (mouse macrophages)Inflammation (potential)Dose-dependent inhibition of intracellular PKR activation in vitro. No in vivo data available.
C16 Oxindole/imidazole210 nMNeuroprotection, OncologyReduced neuronal loss, decreased neuroinflammation, and suppressed tumor growth in rodent models.[1][2][3]
SAR439883 Not disclosed30 nMNeurodegenerative DiseaseRescued cognitive deficits and prevented neurodegeneration in mouse models of Alzheimer's Disease.[4][5]

In Vivo Therapeutic Effects: A Head-to-Head Comparison

The following tables summarize the quantitative data from key in vivo studies on C16 and SAR439883, providing a framework for the type of data required to validate the therapeutic effects of novel PKR inhibitors like this compound.

Neuroprotective Effects of PKR Inhibitors
ParameterAnimal ModelTreatmentDosageOutcomeReference
Neuronal LossQuinolinic acid-induced excitotoxic rat modelC16600 µg/kg47% decrease in neuronal loss[1]
Neuroinflammation (IL-1β levels)Quinolinic acid-induced excitotoxic rat modelC16600 µg/kg97% inhibition of IL-1β increase[1]
Infarct VolumeNeonatal hypoxia-ischemia rat modelC16100 µg/kgSignificant reduction in infarct volume[3]
Cognitive DeficitsAβO-injected mouse model of ADSAR439883Diet administrationDose-dependent amelioration of cognitive impairment[5]
Synaptic Protein LossAβO-injected mouse model of ADSAR439883Diet administrationPrevention of synaptic protein loss[5]
Anti-Cancer Effects of PKR Inhibitors
ParameterAnimal ModelTreatmentDosageOutcomeReference
Tumor GrowthHepatocellular carcinoma xenograft mouse modelC16300 µg/kgMarkedly slower tumor growth[2]
AngiogenesisHepatocellular carcinoma xenograft mouse modelC16300 µg/kgDecreased microvessel density in tumors[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

Neuroprotection Study with C16 in a Rat Model of Excitotoxicity
  • Animal Model: 10-week-old normotensive rats.

  • Induction of Neurotoxicity: Unilateral striatal injection of quinolinic acid (QA).

  • Treatment: Animals were administered either vehicle or C16.

  • Outcome Measures:

    • PKR Activation: Assessed by immunoblotting in striatal tissue.

    • Cytokine Levels: Measured using a Luminex assay.

    • Neuronal Apoptosis: Detected by immunofluorescent staining for cleaved caspase-3.

    • Tissue Integrity: Evaluated by Hematoxylin & Eosin staining.[1]

Anti-Cancer Study with C16 in a Mouse Xenograft Model
  • Animal Model: Female BALB/c-nu/nu mice.

  • Tumor Implantation: Subcutaneous inoculation of Huh7 human hepatocellular carcinoma cells.

  • Treatment: Intraperitoneal (i.p.) injection of C16 (300 µg/kg).

  • Outcome Measures:

    • Tumor Volume: Measured to assess tumor growth over time.

    • PKR Phosphorylation: Analyzed by Western blotting of tumor extracts.

    • Angiogenesis: Assessed by immunohistochemical staining for CD31 to measure microvessel density.[2]

Cognitive Enhancement Study with SAR439883 in a Mouse Model of Alzheimer's Disease
  • Animal Model: Amyloid-β oligomer (AβO)-injected male mice.

  • Treatment: Two-week administration of SAR439883 in the diet.

  • Outcome Measures:

    • Cognitive Function: Assessed using the Y-maze and Morris Water Maze tests.

    • Synaptic Integrity: Measured by the levels of synaptic proteins.

    • Neuroinflammation: Quantified by the levels of the proinflammatory cytokine interleukin-1β.

    • Target Engagement: Determined by measuring brain PKR occupancy and phosphorylation of eIF2α.[5]

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_upstream Stress Signals cluster_downstream Downstream Effects dsRNA dsRNA (Viral/Cellular) PKR PKR Activation (Dimerization & Autophosphorylation) dsRNA->PKR Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->PKR eIF2a eIF2α Phosphorylation PKR->eIF2a NFkB NF-κB Activation PKR->NFkB Apoptosis Apoptosis PKR->Apoptosis Translation Inhibition of Protein Synthesis eIF2a->Translation Inflammation Inflammation NFkB->Inflammation Inhibitor This compound / C16 / SAR439883 Inhibitor->PKR

Figure 1: Simplified signaling pathway of PKR activation and its inhibition.

cluster_model Animal Model of Disease cluster_assessment Therapeutic Assessment Model e.g., Neurodegeneration, Cancer, Metabolic Disease Treatment Treatment Groups Model->Treatment Vehicle Vehicle Control Treatment->Vehicle PKRi PKR Inhibitor (e.g., C16, SAR439883) Treatment->PKRi Behavioral Behavioral Tests (e.g., Cognitive Mazes) Vehicle->Behavioral Histology Histopathology (e.g., Neuronal Counts, Tumor Size) Vehicle->Histology Biomarkers Biomarker Analysis (e.g., Cytokines, p-eIF2α) Vehicle->Biomarkers PKRi->Behavioral PKRi->Histology PKRi->Biomarkers Data Data Analysis & Comparison Behavioral->Data Histology->Data Biomarkers->Data

Figure 2: General workflow for in vivo validation of a PKR inhibitor.

Conclusion

The in vivo validation of PKR inhibitors is paramount to advancing them as potential therapeutics. The data presented for C16 and SAR439883 demonstrate significant neuroprotective, anti-cancer, and cognitive-enhancing effects in relevant animal models. These studies provide a clear roadmap for the preclinical development of new chemical entities targeting PKR.

While this compound has shown promise in in vitro assays by inhibiting PKR activation, its therapeutic potential remains to be confirmed through rigorous in vivo studies. Future research should focus on evaluating its efficacy, pharmacokinetics, and safety in animal models of diseases where PKR is implicated. The experimental frameworks and endpoints detailed in this guide for C16 and SAR439883 can serve as a valuable reference for the continued development of this compound and other novel PKR inhibitors.

References

Comparative Efficacy of PKR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical efficacy of Pkr-IN-C51 (also known as C16), a widely studied inhibitor of the double-stranded RNA-activated protein kinase (PKR), against other notable PKR inhibitors, 2-Aminopurine and SAR439883. The data presented is compiled from various published studies and is intended for researchers, scientists, and drug development professionals.

Overview of PKR Inhibition

The protein kinase R (PKR) is a crucial component of the innate immune response, activated by double-stranded RNA, a hallmark of viral infection.[1] Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis to inhibit viral replication.[1] However, dysregulation of PKR activity has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making it a compelling therapeutic target.[1] PKR inhibitors function by interfering with its activation and kinase activity, often by competing with ATP at the binding site.[1]

This compound (C16): A Multi-faceted Inhibitor

This compound, an oxindole/imidazole derivative commonly referred to as C16, is a potent, ATP-binding site-directed inhibitor of PKR with an IC50 value of 186-210 nM for blocking autophosphorylation.[2] It has demonstrated therapeutic potential across various disease models.

Neuroprotective Effects

In a rat model of acute excitotoxicity, administration of C16 demonstrated significant neuroprotective effects. Treatment with 600 μg/kg of C16 resulted in a 47% decrease in neuronal loss and a 37% reduction in the number of apoptotic neurons.[3] Furthermore, it almost completely prevented the increase in the pro-inflammatory cytokine IL-1β, with a 97% inhibition.[3] In a neonatal rat model of hypoxia-ischemia, intraperitoneal administration of C16 reduced the infarct volume and the ratio of apoptotic cells.[4][5] This neuroprotective effect is partly attributed to the suppression of neuroinflammation through the inhibition of NF-κB activation.[4]

Anti-Cancer Activity

Studies in hepatocellular carcinoma (HCC) have shown that C16 suppresses tumor cell proliferation and angiogenesis. In vitro, C16 inhibited the proliferation of Huh7 HCC cells in a dose-dependent manner.[6] In vivo, daily intraperitoneal injections of C16 in a mouse xenograft model led to a dose-dependent decrease in tumor volume.[6] This anti-tumor effect was associated with a reduction in microvessel density in the tumor tissue, indicating an anti-angiogenic mechanism.[6] Furthermore, C16 treatment downregulated the mRNA expression of several key angiogenesis-related growth factors, including VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, and HGF.[6] In colorectal cancer cell lines, C16 was also found to suppress cell proliferation.[1][7][8]

Metabolic Disease Applications

In the context of diabetes, C16 has shown promise in improving wound healing. Studies in diabetic mice demonstrated that inhibition of PKR by C16 accelerates the wound healing process by decreasing the expression of NALP3, a key component of the inflammasome, which in turn reduces the maturation of the pro-inflammatory cytokine IL-1β.[9] Another study highlighted that C16, as an advanced glycation endproduct (AGE) breaker, can restore cardiovascular dysfunction in diabetic rats.[10] Treatment with C16 led to improved left ventricular function and cardiac output.[10]

Alternative PKR Inhibitors

2-Aminopurine

2-Aminopurine is a well-established PKR inhibitor that acts as a competitive inhibitor with respect to ATP.[11] It has been widely used in both in vitro and in vivo studies to probe the function of PKR.[11][12] For instance, in studies of influenza A virus replication, 2-aminopurine was used to investigate the role of PKR in viral mRNA splicing.[13]

SAR439883

SAR439883 is a novel, potent, and selective PKR inhibitor with IC50 values of 0.68 μM and 0.69 μM against human and murine PKR, respectively.[14] It has shown significant promise in preclinical models of Alzheimer's disease.[15][16] Oral treatment with SAR439883 in ApoE4 human replacement male mice rescued short-term memory impairment and dose-dependently reduced learning and memory deficits.[16] In another mouse model injected with amyloid-β oligomers, SAR439883 ameliorated cognitive impairment, prevented the loss of synaptic proteins, and reduced levels of the pro-inflammatory cytokine interleukin-1β.[16]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound (C16) in Neuroprotection

ModelDosageOutcomeResultReference
Acute excitotoxic rat model600 μg/kgNeuronal Loss47% decrease[3]
Apoptotic Neurons37% decrease[3]
IL-1β Production97% inhibition[3]
Neonatal hypoxia-ischemia rat modelNot specifiedInfarct VolumeReduced[4][5]
Apoptosis RatioReduced[4][5]

Table 2: In Vitro and In Vivo Efficacy of this compound (C16) in Hepatocellular Carcinoma

ModelTreatmentOutcomeResultReference
Huh7 HCC cells (in vitro)Dose-dependent C16Cell ProliferationSuppressed[6]
Mouse xenograft model (in vivo)Daily i.p. injection of C16Tumor VolumeDose-dependent decrease[6]
Microvessel DensityDecreased[6]
Growth Factor mRNADownregulated (VEGF, PDGF, etc.)[6]

Table 3: Efficacy of SAR439883 in Alzheimer's Disease Models

ModelTreatmentOutcomeResultReference
ApoE4 human replacement male mice1-week oral treatmentShort-term MemoryRescued[16]
Learning & Memory DeficitsDose-dependently reduced[16]
AβO-injected male mice2-week administration in dietCognitive ImpairmentDose-dependently ameliorated[16]
Synaptic Protein LossPrevented[16]
IL-1β LevelsReduced[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. While the cited studies provide an overview of the methodologies used, researchers are encouraged to consult the original publications for comprehensive, step-by-step protocols. Key experimental techniques employed in the evaluation of these PKR inhibitors include:

  • Western Blotting: To assess the phosphorylation status of PKR and its downstream target eIF2α, as well as the expression levels of various proteins of interest.

  • MTT Assay: To evaluate cell viability and proliferation in response to inhibitor treatment.

  • TUNEL Staining: To detect and quantify apoptotic cells in tissue sections.

  • TTC Staining: To measure the infarct volume in brain tissue following ischemic injury.

  • Immunohistochemistry: To visualize the localization and expression of specific proteins within tissues.

  • Real-time RT-PCR: To quantify the mRNA expression levels of target genes.

  • Behavioral Tests (e.g., Morris Water Maze, Barnes Maze): To assess cognitive function and memory in animal models.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Activators cluster_pkr PKR Activation cluster_downstream Downstream Effects dsRNA dsRNA PKR (inactive) PKR (inactive) dsRNA->PKR (inactive) PKR (active) PKR (active) PKR (inactive)->PKR (active) Autophosphorylation eIF2α eIF2α PKR (active)->eIF2α This compound This compound This compound->PKR (active) Inhibition p-eIF2α p-eIF2α eIF2α->p-eIF2α Phosphorylation Protein Synthesis Protein Synthesis p-eIF2α->Protein Synthesis Inhibition

Caption: Simplified signaling pathway of PKR activation and inhibition by this compound.

cluster_model Disease Model cluster_treatment Treatment cluster_analysis Analysis Animal Model Animal Model This compound (C16) This compound (C16) Animal Model->this compound (C16) Vehicle Control Vehicle Control Animal Model->Vehicle Control Behavioral Tests Behavioral Tests This compound (C16)->Behavioral Tests Histological Analysis Histological Analysis This compound (C16)->Histological Analysis Biochemical Assays Biochemical Assays This compound (C16)->Biochemical Assays Vehicle Control->Behavioral Tests Vehicle Control->Histological Analysis Vehicle Control->Biochemical Assays

Caption: General experimental workflow for in vivo testing of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Pkr-IN-C51

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Pkr-IN-C51. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary identified hazards are:

  • Serious eye irritation: Direct contact can cause significant eye damage.[1]

  • Aquatic toxicity: The substance is toxic to aquatic life with long-lasting effects.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To prevent eye contact and serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.To prevent inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure easy access to an eyewash station and a safety shower.

  • Clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • When weighing the solid, do so in a fume hood or a balance enclosure to minimize dust inhalation.

  • Avoid creating dust.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing. A common protocol for similar compounds involves first creating a stock solution in a solvent like DMSO.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong acids.[1]

5. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_space Prepare Workspace (Well-ventilated, clear area) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_space->don_ppe weigh Weigh Solid Compound (In fume hood) don_ppe->weigh prepare_solution Prepare Solution (Add solvent to solid) weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment store Store Compound (Tightly sealed, cool, dry) conduct_experiment->store dispose Dispose of Waste (Follow guidelines) store->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Due to its toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste.[1]

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Disposal: Dispose of the original container as hazardous waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, and if you are trained to do so, contain the spill with an absorbent material.

  • Clean-up:

    • Wear appropriate PPE.

    • Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Ventilate: Ensure the area is well-ventilated.

Chemical Spill Response Workflow

G spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor spill->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large contain Contain Spill (with absorbent material) small_spill->contain seek_help Seek Professional Help (EHS) large_spill->seek_help cleanup Clean Up Spill (Collect in waste container) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Decision-making workflow for responding to a chemical spill of this compound.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.